5-Methylheptan-3-ol-d18
Description
Properties
Molecular Formula |
C₈D₁₈O |
|---|---|
Molecular Weight |
148.34 |
Origin of Product |
United States |
Foundational & Exploratory
5-Methylheptan-3-ol-d18: A Technical Guide for Researchers
An In-depth Examination of a Deuterated Internal Standard for Advanced Analytical Applications
Introduction
5-Methylheptan-3-ol-d18 is the deuterated form of 5-methylheptan-3-ol, a volatile organic compound. In this isotopically labeled version, all 18 hydrogen atoms have been replaced with deuterium (B1214612). This stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard, in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its near-identical chemical and physical properties to its non-deuterated counterpart, combined with a distinct mass difference, allow for precise and accurate quantification of 5-methylheptan-3-ol and structurally related analytes in complex matrices. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its properties, synthesis, and applications, with a focus on experimental protocols and data presentation.
Chemical and Physical Properties
| Property | 5-Methylheptan-3-ol | This compound |
| Molecular Formula | C8H18O | C8D18O[1] |
| Molecular Weight | 130.23 g/mol [2] | 148.34 g/mol [1] |
| CAS Number | 18720-65-5[2] | Not available |
| Boiling Point (est.) | 165 °C | Expected to be similar to the non-deuterated form |
| Appearance | Colorless liquid | Expected to be a colorless liquid |
| Odor Profile | Fruity, Floral, Oily, Green[3] | Not applicable (used in trace amounts for analysis) |
Note: Physical properties such as boiling point and density for the deuterated compound are expected to be very similar to the unlabeled analog but may show slight variations. Isotopic purity is a critical parameter for an internal standard and should be obtained from the supplier's certificate of analysis.
Synthesis of Deuterated Alcohols: General Principles
While a specific synthesis protocol for this compound is not detailed in readily available literature, the general approaches for preparing deuterated alcohols involve several established methods. These methods aim to introduce deuterium atoms at specific or all possible positions in the molecule.
One common strategy involves the reduction of a corresponding ketone, in this case, 5-methylheptan-3-one, using a deuterated reducing agent.
Caption: A generalized workflow for the synthesis of deuterated alcohols via the reduction of a ketone precursor.
Another approach is through catalytic hydrogen-deuterium exchange reactions on the unlabeled alcohol using a suitable catalyst and a deuterium source like heavy water (D₂O). The choice of method depends on the desired level of deuteration and the starting materials' availability.
Application as an Internal Standard in Mass Spectrometry
The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA). This technique is the gold standard for quantification in mass spectrometry due to its high precision and accuracy.
Principle of Stable Isotope Dilution Analysis:
-
A known amount of the deuterated internal standard (this compound) is added to the sample containing the analyte of interest (5-methylheptan-3-ol) at the beginning of the sample preparation process.
-
The internal standard and the analyte behave almost identically during extraction, derivatization, and chromatographic separation. This co-elution is a key aspect of the technique.
-
The mass spectrometer detects and distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference.
-
Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally.
-
The ratio of the analyte signal to the internal standard signal is used to calculate the exact concentration of the analyte in the original sample, effectively correcting for experimental variations.
Caption: A schematic representation of the experimental workflow using a deuterated internal standard for quantitative analysis.
Experimental Protocols
Exemplary Protocol: Quantification of 5-Methylheptan-3-ol in Wine using GC-MS and this compound as an Internal Standard
1. Materials and Reagents:
-
5-Methylheptan-3-ol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Deionized water
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
GC vials (20 mL) with magnetic screw caps (B75204) and septa
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1000 mg/L): Accurately weigh 10 mg of 5-methylheptan-3-ol and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 mg/L): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the analyte stock solution into a model wine solution (e.g., 12% ethanol (B145695) in water). The concentration range should encompass the expected concentration of the analyte in the samples.
3. Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL GC vial.
-
Add a specific volume (e.g., 10 µL) of the internal standard stock solution (100 mg/L) to each sample and calibration standard.
-
Seal the vials immediately.
4. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vials in a heated autosampler tray (e.g., at 40 °C).
-
Equilibrate the sample for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
5. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A suitable capillary column for volatile analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 220 °C at 5 °C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For 5-Methylheptan-3-ol (analyte): Select characteristic ions (e.g., m/z derived from its fragmentation pattern).
-
For this compound (internal standard): Select the corresponding deuterated fragment ions.
-
-
6. Data Analysis and Quantification:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of 5-methylheptan-3-ol in the wine samples by interpolating their response ratios on the calibration curve.
Conclusion
This compound is a powerful analytical tool for researchers in various fields, including food and beverage science, environmental analysis, and metabolomics. Its use as an internal standard in stable isotope dilution analysis allows for highly accurate and precise quantification of the corresponding native compound and potentially other structurally similar analytes. The detailed understanding of its properties and the principles of its application, as outlined in this guide, will enable scientists and drug development professionals to confidently incorporate this valuable reagent into their analytical workflows, leading to more robust and reliable experimental outcomes.
References
A Comprehensive Technical Guide to the Chemical Properties of 5-Methylheptan-3-ol and its Deuterated Analog, 5-Methylheptan-3-ol-d18
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptan-3-ol is a secondary alcohol that finds application in various chemical syntheses and research contexts. Its deuterated isotopologue, 5-Methylheptan-3-ol-d18, serves as a valuable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. The incorporation of stable heavy isotopes like deuterium (B1214612) can also influence the pharmacokinetic and metabolic profiles of drug molecules[1]. This guide provides an in-depth overview of the known chemical and physical properties of 5-Methylheptan-3-ol, which are expected to be very similar to those of its d18 analog, with the primary difference being the molecular weight.
Chemical and Physical Properties
General Properties
| Property | Value | Source |
| Chemical Name | 5-Methylheptan-3-ol | [2][3][4][5][6][7][8] |
| Synonyms | 5-Methyl-3-heptanol, Ethyl 2-methylbutyl carbinol | [2][3][4][5][6][8] |
| CAS Number | 18720-65-5 | [2][3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₈O | [2][4][5][6][7] |
| Molecular Weight | 130.23 g/mol | [2][4][5][7] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |
Physical Properties
| Property | Value | Source |
| Boiling Point | 165 °C (est.)[2], 172.00 °C @ 760.00 mm Hg[3], 153 °C[8] | [2][3][8] |
| Melting Point | -91 °C | [8] |
| Density | 0.83 g/cm³ | [8] |
| Refractive Index | 1.4260 to 1.4290 | [8] |
| Vapor Pressure | 0.558000 mmHg @ 25.00 °C (est.) | [3] |
| Flash Point | 148.00 °F TCC (64.20 °C) (est.) | [3] |
| logP (Octanol/Water) | 2.7 (est.) | [2][3] |
Spectroscopic Data
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available | [4][9] |
| ¹³C NMR | Data available | [4] |
| Infrared (IR) | Data available, shows characteristic O-H stretch | [4][5][6][10] |
| Mass Spectrometry (MS) | Data available | [4][5] |
Experimental Protocols
Detailed experimental protocols for the characterization of 5-Methylheptan-3-ol are not explicitly published. However, standard methodologies for the analysis of secondary alcohols are applicable.
Determination of Physical Properties
-
Boiling Point: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.
-
Density: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid sample at a specific temperature.
-
Refractive Index: An Abbe refractometer is typically used to measure the refractive index of the liquid, which is a measure of how much the path of light is bent when it enters the substance.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of 5-Methylheptan-3-ol in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for structural elucidation.
-
-
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Obtain the IR spectrum, which will show a characteristic broad absorption band for the O-H group around 3200-3600 cm⁻¹, indicative of an alcohol[11].
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and identification.
-
Ionize the sample (e.g., by electron ionization).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.
-
Chemical Reactivity Analysis
-
Oxidation:
-
Dissolve the alcohol in a suitable solvent like acetone.
-
Add an oxidizing agent, such as Jones reagent (chromic acid).
-
A positive test for a primary or secondary alcohol is indicated by a color change from orange to blue-green[12][13]. 5-Methylheptan-3-ol, being a secondary alcohol, would be oxidized to the corresponding ketone, 5-methylheptan-3-one[11].
-
-
Lucas Test:
-
Add the alcohol to the Lucas reagent (concentrated HCl and ZnCl₂).
-
The rate of formation of an alkyl chloride (observed as turbidity) indicates the class of alcohol. Secondary alcohols typically react within 5-15 minutes[13].
-
-
Esterification:
-
React the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid).
-
Gently heat the mixture.
-
The formation of an ester is often identified by its characteristic fruity odor[12].
-
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the chemical characterization of an alcohol like 5-Methylheptan-3-ol.
Caption: General workflow for the chemical characterization of an alcohol.
Conclusion
This technical guide provides a summary of the known chemical properties of 5-Methylheptan-3-ol, serving as a close proxy for its deuterated analog, this compound. The provided experimental protocols and characterization workflow offer a solid foundation for researchers and professionals working with this compound. The primary distinction for the deuterated species will be its increased molecular weight, which should be considered in mass-sensitive analyses. Further research to elucidate the specific properties of the d18 isotopologue would be beneficial for applications requiring high precision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scent.vn [scent.vn]
- 3. 5-methyl-3-heptanol, 18720-65-5 [thegoodscentscompany.com]
- 4. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 6. 3-Heptanol, 5-methyl- [webbook.nist.gov]
- 7. CAS 18720-65-5 | 5-Methylheptan-3-ol - Synblock [synblock.com]
- 8. 5-METHYL-3-HEPTANOL | 18720-65-5 [chemicalbook.com]
- 9. 5-METHYL-3-HEPTANOL(18720-65-5) 1H NMR [m.chemicalbook.com]
- 10. 5-METHYL-3-HEPTANOL(18720-65-5) IR Spectrum [chemicalbook.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. scribd.com [scribd.com]
- 13. tsfx.edu.au [tsfx.edu.au]
An In-depth Technical Guide to the Physical Properties of 5-Methylheptan-3-ol-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 5-Methylheptan-3-ol-d18, a deuterated isotopologue of 5-Methylheptan-3-ol. Due to the specific nature of this perdeuterated compound, experimental data is not widely available. Therefore, this document presents known data for the non-deuterated parent compound, 5-Methylheptan-3-ol, and provides theoretically-grounded estimations of the effects of heavy deuteration. Detailed, standardized experimental protocols for determining key physical properties are also included to guide researchers in their own characterization efforts.
Introduction to this compound
5-Methylheptan-3-ol is a secondary alcohol with the chemical formula C₈H₁₈O. The "-d18" designation indicates that all 18 hydrogen atoms in the molecule have been replaced with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. This isotopic substitution, known as perdeuteration, results in a molecule with the formula C₈D₁₈O.
Deuteration is a critical tool in pharmaceutical and materials science research. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic stability, reaction kinetics, and spectroscopic properties without changing its fundamental chemical structure.[1][2][3] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, a phenomenon known as the kinetic isotope effect, which is leveraged in drug development to improve pharmacokinetic profiles.[2][3]
Physical Properties
The following table summarizes the known physical properties of the non-deuterated 5-Methylheptan-3-ol and the predicted properties for its perdeuterated analogue, this compound.
| Physical Property | 5-Methylheptan-3-ol (C₈H₁₈O) | This compound (C₈D₁₈O) | Justification for Prediction |
| CAS Number | 18720-65-5[4] | 2708283-13-8[5] | - |
| Molecular Weight | 130.23 g/mol [4] | 148.34 g/mol [5][6] | Calculated based on atomic weights of D (2.014 u) vs. H (1.008 u). |
| Boiling Point | ~165-172 °C[7][8] | Slightly Higher | Increased molecular weight leads to stronger van der Waals forces. |
| Melting Point | -91 °C[9] | Slightly Higher | Deuteration can lead to changes in crystal packing and intermolecular forces.[10] |
| Density | 0.83 g/cm³[9] | Significantly Higher (~0.95 g/cm³) | Density is mass/volume. Mass increases by ~13.9% while molecular volume remains nearly constant. |
| Refractive Index | 1.426 - 1.429[9] | Slightly Different | Deuteration alters molecular polarizability, which affects the refractive index.[10] |
| Vapor Pressure | ~0.56 mmHg @ 25 °C[7] | Slightly Lower | Correlates with a higher boiling point; stronger intermolecular forces reduce volatility. |
Experimental Protocols for Physical Property Determination
For novel or specialized compounds like this compound, direct experimental measurement is necessary to confirm physical properties. Below are standard, high-precision methodologies appropriate for characterizing a liquid sample.
This micro-method is suitable for small sample volumes and provides accurate boiling point measurements.[11][12]
Apparatus:
-
Thiele tube
-
High-temperature thermometer (e.g., -10 to 250 °C)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Heat-resistant oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with this compound.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[13]
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in the Thiele tube filled with oil, ensuring the oil level is above the sample but below the top of the test tube.[11]
-
Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A slow stream of bubbles will emerge as trapped air expands.
-
Determination: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor pressure has overcome the atmospheric pressure.[14]
-
Cooling & Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[11][13]
-
Record: Record this temperature along with the ambient barometric pressure.
The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring a fixed volume of it.[15][16][17]
Apparatus:
-
Pycnometer (a glass flask with a fitted ground glass stopper containing a capillary tube)
-
Analytical balance (readable to ±0.0001 g)
-
Constant temperature water bath
-
Distilled, deionized water
-
Acetone (B3395972) (for cleaning/drying)
Procedure:
-
Clean and Dry: Thoroughly clean the pycnometer and its stopper with distilled water, followed by an acetone rinse, and allow it to dry completely.
-
Weigh Empty: Accurately weigh the dry, empty pycnometer with its stopper on the analytical balance (mass m₁).[18]
-
Calibrate with Water: Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.[19]
-
Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer and weigh it (mass m₂).
-
Calculate Volume: The volume of the pycnometer (V) at the specified temperature is calculated using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.
-
Measure Sample: Empty and dry the pycnometer. Fill it with this compound, bring it to the same constant temperature in the water bath, stopper, dry the exterior, and weigh it (mass m₃).[17]
-
Calculate Density: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.[19]
The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[20][21]
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (typically a sodium lamp or white light with compensating prisms)
-
Dropper or pipette
-
Soft lens tissue
Procedure:
-
Calibration: Turn on the refractometer and the light source. Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[22]
-
Temperature Control: Connect the refractometer prisms to the constant temperature circulator set to a standard temperature (e.g., 20.0 °C). Allow the instrument to equilibrate.
-
Sample Application: Open the prism assembly. Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.[23]
-
Measurement: Close the prisms firmly. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs. If using white light, adjust the dispersion compensator to eliminate any color fringe.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Clean the prism surfaces thoroughly with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone) immediately after the measurement.
Biological Context and Signaling Pathways
Currently, there is no specific, documented signaling pathway or significant biological role attributed to 5-Methylheptan-3-ol or its deuterated isotopologues in publicly available scientific literature. Simple, short-chain alcohols are not typically involved as primary messengers in signaling cascades. Their biological relevance, particularly in drug development, is more often as metabolic products, industrial solvents, or as structural fragments in more complex pharmacologically active molecules. The primary research interest in this compound would likely stem from its use as an internal standard for analytical quantification or as a tracer in metabolic studies of related compounds.[6]
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. Deuterated Compounds [simsonpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methyl-3-heptanol-d18 | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-methyl-3-heptanol, 18720-65-5 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. 5-METHYL-3-HEPTANOL | 18720-65-5 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. scribd.com [scribd.com]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. che.utah.edu [che.utah.edu]
- 19. ised-isde.canada.ca [ised-isde.canada.ca]
- 20. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 21. scribd.com [scribd.com]
- 22. macro.lsu.edu [macro.lsu.edu]
- 23. 2.6. Refractive index measurement [bio-protocol.org]
5-Methylheptan-3-ol: A Technical Guide to its Odor Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methylheptan-3-ol, a branched-chain aliphatic alcohol, possesses a complex and multifaceted odor profile. This technical guide provides a comprehensive overview of its known sensory characteristics, outlines standardized experimental protocols for its olfactory analysis, and explores the potential underlying biochemical mechanisms of its perception. Due to the limited availability of specific experimental data for 5-methylheptan-3-ol in peer-reviewed literature, this document combines existing information on its general odor characteristics with detailed, adaptable methodologies for its sensory and instrumental analysis. This guide serves as a foundational resource for researchers engaged in the study of olfaction, flavor and fragrance chemistry, and the development of novel therapeutic agents targeting the olfactory system.
Odor Profile of 5-Methylheptan-3-ol
5-Methylheptan-3-ol (CAS No. 18720-65-5) is characterized by a nuanced aroma profile, with a combination of fruity, floral, and green notes, alongside other subtle undertones. While comprehensive sensory panel data is not extensively published, available information suggests a range of descriptors.
General Odor Descriptors
A publicly available, though uncited, source provides a breakdown of the odor character of 5-methylheptan-3-ol, which is summarized in Table 1. It is important to note that without a detailed experimental protocol, the methodology used to derive these percentages (e.g., sensory panel size, scale used, and sample presentation) is unknown.
Table 1: General Odor Profile of 5-Methylheptan-3-ol [1]
| Odor Descriptor | Percentage |
| Fruity | 72.51% |
| Floral | 63.82% |
| Oily | 56.89% |
| Green | 54.61% |
| Fermented | 47.73% |
| Herbal | 41.45% |
| Sweet | 36.30% |
| Alcoholic | 34.20% |
| Musty | 33.18% |
| Ethereal | 32.48% |
Note: The percentages likely represent the frequency with which a descriptor was chosen by a sensory panel, but the specific methodology is not available.
Experimental Protocols for Olfactory Analysis
To generate robust and reproducible data on the odor profile of 5-methylheptan-3-ol, standardized experimental protocols are essential. The following sections detail methodologies for sensory panel analysis and Gas Chromatography-Olfactometry (GC-O), which can be adapted for the specific investigation of this compound.
Sensory Panel Analysis
Sensory panel analysis provides qualitative and quantitative data on the perception of an odorant by a group of trained assessors.
2.1.1. Panelist Selection and Training
-
Selection: Recruit a panel of 8-12 individuals who are non-smokers, free from allergies or respiratory conditions that could impair their sense of smell, and have good general health.
-
Training: Train panelists to recognize and rate the intensity of a wide range of standard odor compounds representing different odor families (e.g., fruity, floral, green, woody, etc.). Panelists should be familiar with the use of a labeled magnitude scale or a visual analog scale for intensity ratings.
2.1.2. Sample Preparation and Presentation
-
Purity: Utilize high-purity 5-methylheptan-3-ol (≥98%) to avoid interference from impurities.
-
Dilution: Prepare a series of dilutions of 5-methylheptan-3-ol in an odorless solvent (e.g., mineral oil, propylene (B89431) glycol, or diethyl phthalate). The concentration range should span from below the expected detection threshold to a clearly perceivable intensity.
-
Presentation: Present samples in amber glass bottles with Teflon-lined caps (B75204) or in specialized olfactometers. Samples should be coded with random three-digit numbers to prevent bias. A blank (solvent only) should be included in each sample set.
2.1.3. Evaluation Procedure
-
Environment: Conduct sensory evaluations in a well-ventilated, odor-free room with controlled temperature and humidity.
-
Methodology: Employ a standardized sensory evaluation method, such as a descriptive analysis. Panelists evaluate each sample and rate the intensity of various odor descriptors from a pre-defined list.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine the significant odor descriptors and their intensities.
Workflow for Sensory Panel Analysis
References
A Technical Guide to the Applications of Deuterated Organic Compounds in Research and Drug Development
Introduction
Deuterated organic compounds, in which one or more hydrogen atoms (¹H) are replaced by their stable, non-radioactive heavy isotope, deuterium (B1214612) (²H or D), are powerful tools in modern science. This seemingly subtle isotopic substitution can have profound effects on the physicochemical properties of a molecule, primarily due to the mass difference between hydrogen and deuterium. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage.[1][2] This phenomenon, known as the Kinetic Isotope Effect (KIE), is the foundational principle behind many of the applications of deuterated compounds.[3][4]
This technical guide provides an in-depth exploration of the core applications of deuterated organic compounds, focusing on their transformative role in pharmaceutical research, advanced analytical techniques, and mechanistic studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of deuterium substitution.
Application 1: Enhancing Drug Pharmacokinetics
The most significant application of deuteration in medicine is the strategic modification of drug candidates to improve their pharmacokinetic (PK) profiles.[5][6] By replacing hydrogen atoms at sites of metabolic vulnerability—often called "soft spots"—the rate of drug metabolism can be significantly reduced.[1] This process is often referred to as a "deuterium switch" or "deuterium clamp."
The primary mechanism for this effect involves slowing the rate of oxidation by metabolic enzymes, particularly the cytochrome P450 (CYP450) family, which are responsible for a majority of drug metabolism reactions.[3][7][8] The KIE makes the cleavage of a C-D bond a slower, more energy-intensive step compared to the cleavage of a C-H bond.[3] This can lead to several desirable therapeutic outcomes:
-
Improved Metabolic Stability: A reduced rate of metabolism leads to an increased drug half-life (t½), higher maximum plasma concentration (Cmax), and greater total drug exposure (AUC).[1]
-
Reduced Dosing Frequency: A longer half-life may permit less frequent administration, which can significantly improve patient compliance.[1][9]
-
Lowered Therapeutic Dose: Enhanced stability can mean that a lower dose is required to achieve the desired therapeutic effect, potentially reducing the risk of dose-dependent side effects.[1][9]
-
Altered Metabolic Pathways: Deuteration can redirect metabolism away from pathways that produce toxic or reactive metabolites, thereby improving a drug's safety profile.[1][6] This is sometimes called "metabolic shunting."
Data Presentation: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs
The following table summarizes the pharmacokinetic improvements observed for Deutetrabenazine, the first deuterated drug approved by the FDA, compared to its non-deuterated analog, Tetrabenazine.[6]
| Parameter | Tetrabenazine (Non-Deuterated) | Deutetrabenazine (Deuterated) | Improvement Factor |
| Active Metabolite t½ | ~2-5 hours | ~9-10 hours | ~2-5x |
| Dosing Frequency | 2-3 times daily | 2 times daily | Reduced |
| Therapeutic Dose | Up to 100 mg/day | Up to 48 mg/day | ~50% Reduction |
Logical Workflow: The Kinetic Isotope Effect in Drug Metabolism
Caption: The Kinetic Isotope Effect slows metabolism, leading to an improved pharmacokinetic profile.
Experimental Protocols
Objective: To determine and compare the rate of disappearance of a deuterated compound and its non-deuterated analog when incubated with human liver microsomes (HLMs), a primary source of drug-metabolizing enzymes.[1]
Materials:
-
Test compounds (deuterated and non-deuterated analogs), 10 mM stock in DMSO.
-
Human Liver Microsomes (e.g., 20 mg/mL stock).
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).
-
0.1 M Phosphate (B84403) Buffer (pH 7.4).
-
Ice-cold acetonitrile (B52724) (ACN) with an internal standard (for quenching).
-
96-well incubation plates and analytical plates.
-
LC-MS/MS system.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the main incubation mixture by adding phosphate buffer, HLM (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[1]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a well in the analytical plate containing ice-cold ACN with the internal standard. The 0-minute sample is taken immediately after adding NADPH.
-
Sample Processing: Seal the analytical plate, vortex for 5 minutes, and then centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this plot's linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[1] Compare the calculated half-lives of the deuterated and non-deuterated compounds.
Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration to rats.[1]
Materials:
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Sprague-Dawley rats (n=3-5 per group).
-
Oral gavage needles.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge.
-
LC-MS/MS system.
Methodology:
-
Dosing: Administer a single oral dose of the test compound formulation to each rat.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose into EDTA-coated tubes.[1]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 g for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.[1]
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).[1] Compare these parameters between the deuterated and non-deuterated compound groups.
Application 2: Deuterated Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for use as internal standards (IS).[10] An ideal IS is a compound added at a known concentration to samples, standards, and quality controls to correct for analytical variability.
Deuterated internal standards are superior because their physicochemical properties are nearly identical to the unlabeled analyte of interest.[10][11] They co-elute during chromatography, show similar extraction recovery, and experience the same degree of ionization in the mass spectrometer's source.[12] However, they are easily distinguished by their higher mass-to-charge ratio (m/z).[10] This allows them to effectively compensate for:
-
Variations in sample preparation and extraction efficiency.[10][13]
-
Fluctuations in injection volume.[10]
-
Instrumental drift and changes in detector response.[14]
-
Matrix effects, where other components in a complex sample (like plasma or urine) suppress or enhance the ionization of the analyte.[11][13]
The use of a deuterated IS significantly enhances the accuracy, precision, and robustness of quantitative assays.[10][13]
Data Presentation: Impact of Deuterated Internal Standard on Assay Performance
This table illustrates the typical improvement in assay precision and accuracy when using a deuterated internal standard (D-IS) versus a structurally analogous (non-isotopic) internal standard.
| Parameter | Assay with Analog IS | Assay with Deuterated IS (D-IS) |
| Precision (%CV) | 5-15% | <5% |
| Accuracy (% Bias) | ±15% | <5% |
| Robustness to Matrix Effects | Low to Moderate | High |
| Regulatory Acceptance | Acceptable | Highly Recommended/Gold Standard[10][11] |
Experimental Workflow: Quantitative Bioanalysis using a Deuterated IS
Caption: Workflow for quantitative analysis using a deuterated internal standard with LC-MS/MS.
Experimental Protocol
Objective: A rapid and effective method to remove the majority of proteins from a plasma sample prior to LC-MS/MS analysis, incorporating a deuterated internal standard.[10]
Materials:
-
Plasma samples (unknowns, calibration standards, QCs).
-
Deuterated internal standard (D-IS) stock solution.
-
Ice-cold protein precipitation solvent (e.g., acetonitrile or methanol (B129727) containing 0.1% formic acid).
-
96-well collection plates.
-
Centrifuge capable of holding 96-well plates.
Methodology:
-
Sample Aliquoting: Aliquot 50 µL of each plasma sample into the wells of a 96-well plate.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the D-IS stock solution to every well, except for "blank" matrix samples.[10]
-
Protein Precipitation: Add a larger volume (e.g., 200 µL, a 4:1 ratio to the sample) of the ice-cold precipitation solvent to each well.
-
Mixing: Seal the plate and vortex vigorously for 2-5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 g) for 15-20 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.
-
Analysis: The plate is now ready for injection into the LC-MS/MS system. The ratio of the analyte peak area to the D-IS peak area is used for quantification.
Application 3: Mechanistic and Structural Elucidation
Deuterated compounds are indispensable tools for investigating reaction mechanisms, mapping metabolic networks, and elucidating molecular structures.
Metabolic Pathway Tracing
Stable isotope tracers are used to follow the journey of a precursor molecule through a series of biochemical reactions.[15][16][17] By introducing a deuterated substrate (e.g., D-glucose) to cells or an organism, researchers can use mass spectrometry to track the incorporation of deuterium into downstream metabolites.[18] This provides a dynamic view of metabolic fluxes and helps to:
-
Elucidate novel metabolic pathways.[15]
-
Quantify the relative contribution of different pathways to the production of a metabolite.[18]
-
Understand how metabolism is reprogrammed in disease states, such as cancer.
Signaling Pathway: Isotope Tracing in Central Carbon Metabolism
Caption: Tracing deuterated glucose through glycolysis and the TCA cycle to map metabolic fate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium plays several critical roles in NMR spectroscopy:
-
Deuterated Solvents: The vast majority of NMR experiments are conducted in deuterated solvents (e.g., CDCl₃, D₂O). Because deuterium resonates at a very different frequency from protons, the solvent signal does not overwhelm the signals from the analyte.[19][20]
-
Deuterium Exchange: Labile protons (those on heteroatoms like oxygen or nitrogen, as in -OH, -NH₂, -COOH groups) can be readily identified by adding a few drops of deuterium oxide (D₂O) to the NMR sample.[21] The labile protons exchange with deuterium, and since deuterium is "invisible" in ¹H NMR, the corresponding peak disappears from the spectrum.
-
Structural Simplification: Selectively replacing specific protons with deuterium can help simplify complex, overlapping spectra, making it easier to assign the remaining signals.
Objective: To identify the signals corresponding to labile protons in a ¹H NMR spectrum.
Methodology:
-
Acquire Initial Spectrum: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and cap the tube.
-
Shake and Re-acquire: Shake the tube gently for about 30 seconds to facilitate the H/D exchange.
-
Acquire Second Spectrum: Place the tube back in the spectrometer and acquire a second ¹H NMR spectrum.
-
Compare Spectra: Compare the two spectra. The peaks that have disappeared or significantly diminished in intensity in the second spectrum correspond to the labile protons that have exchanged with deuterium.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioscientia.de [bioscientia.de]
- 9. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. texilajournal.com [texilajournal.com]
- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quora.com [quora.com]
- 20. studymind.co.uk [studymind.co.uk]
- 21. youtube.com [youtube.com]
The Cornerstone of Quantitative Analysis: An In-depth Technical Guide to Isotopic Labeling in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Precision in Modern Analytics
In the landscape of analytical chemistry, particularly within drug discovery and development, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. Isotopic labeling, a technique that involves the incorporation of stable, non-radioactive isotopes into molecules of interest, has emerged as the gold standard for achieving this level of quantitative rigor. By introducing a subtle yet detectable mass difference, isotopic labeling allows for the differentiation of a target analyte from its endogenous counterparts and overcomes the inherent variabilities of sample preparation and analysis. This technical guide provides a comprehensive exploration of the core principles, experimental methodologies, and critical applications of isotopic labeling, equipping researchers with the knowledge to leverage this powerful technique for robust and reproducible data generation.
Core Principles of Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] The fundamental principle lies in the substitution of one or more atoms in a molecule with their heavier, stable (non-radioactive) isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O).[2] These isotopically labeled molecules are chemically identical to their unlabeled ("light") counterparts and thus exhibit the same behavior in biological and chemical processes.[1] However, their increased mass allows them to be distinguished and quantified by mass spectrometry (MS).[1]
The power of isotopic labeling in quantitative analysis stems from its use in isotope dilution mass spectrometry . In this approach, a known quantity of a heavy, isotopically labeled version of the analyte of interest is added to a sample at the earliest stage of preparation. This labeled compound serves as an ideal internal standard because it experiences the same physical and chemical manipulations—extraction, purification, and ionization—as the endogenous, light analyte. Any sample loss or variation in instrument response will affect both the light and heavy forms equally. By measuring the ratio of the signal intensity of the light analyte to the heavy internal standard in the mass spectrometer, a highly accurate and precise quantification of the original amount of the analyte in the sample can be achieved.
Key Applications in Research and Drug Development
The versatility of isotopic labeling has led to its widespread adoption across various scientific disciplines, with particularly profound impacts on proteomics, metabolomics, and drug metabolism studies.
-
Quantitative Proteomics : Isotopic labeling has revolutionized the field of proteomics by enabling the accurate relative and absolute quantification of proteins in complex mixtures.[3] Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isotope-Coded Affinity Tags (ICAT), and Tandem Mass Tags (TMT) have become indispensable tools for:
-
Identifying and quantifying changes in protein expression between different cellular states (e.g., healthy vs. diseased, treated vs. untreated).[4][5]
-
Studying protein-protein interactions, post-translational modifications, and protein turnover.[6][7]
-
Discovering biomarkers for disease diagnosis and prognosis.[8]
-
-
Metabolomics and Metabolic Flux Analysis : By introducing isotopically labeled precursors (e.g., ¹³C-glucose, ¹⁵N-glutamine) into biological systems, researchers can trace the flow of atoms through metabolic pathways.[9] This allows for:
-
The elucidation of novel metabolic pathways.
-
The quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.
-
Understanding the metabolic reprogramming that occurs in diseases such as cancer.
-
-
Drug Metabolism and Pharmacokinetics (DMPK) : Isotopic labeling is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) studies in drug development. By synthesizing a drug candidate with stable isotopes, researchers can:
-
Trace the fate of the drug and its metabolites in vivo.
-
Accurately quantify the drug and its metabolites in various biological matrices (e.g., plasma, urine, tissues).
-
Elucidate metabolic pathways and identify potential drug-drug interactions.
-
Quantitative Data Summary
The choice of isotopic labeling strategy often depends on the specific experimental goals, sample type, and desired level of multiplexing. The following tables summarize key quantitative data for three widely used techniques: SILAC, ICAT, and TMT.
| Technique | Labeling Approach | Common Isotopes | Typical Mass Shift (Da) | Multiplexing Capability |
| SILAC | Metabolic (in vivo) | ¹³C, ¹⁵N | +4 to +10 per amino acid | Up to 5-plex[10] |
| ICAT | Chemical (in vitro) | ²H, ¹³C | +8 (d8) or +9 (¹³C9) per cysteine | 2-plex[11][12] |
| TMT | Chemical (in vitro) | ¹³C, ¹⁵N | Isobaric (quantified by reporter ions) | Up to 18-plex (TMTpro)[13][14] |
Table 1: Comparison of Key Isotopic Labeling Techniques. This table provides a high-level overview of the fundamental characteristics of SILAC, ICAT, and TMT.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| Lysine (B10760008) (Lys) | ¹³C₆ | +6 |
| Lysine (Lys) | ⁴,⁴,⁵,⁵-D₄ | +4 |
| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | +8 |
| Arginine (Arg) | ¹³C₆ | +6 |
| Arginine (Arg) | ¹³C₆, ¹⁵N₄ | +10 |
Table 2: Common SILAC Labels and Their Mass Shifts. This table details the precise mass increase for commonly used isotopically labeled amino acids in SILAC experiments.[7][15]
| Reagent Version | Isotopic Label | Mass Difference (Da) |
| Original ICAT | Deuterium (d8) | 8 |
| Cleavable ICAT | Carbon-13 (¹³C9) | 9 |
Table 3: ICAT Reagent Mass Differences. This table shows the mass difference between the light and heavy versions of ICAT reagents.[12][16]
| TMT Reagent Plex | Number of Samples |
| TMTzero | 1 |
| TMTduplex | 2 |
| TMTsixplex | 6 |
| TMT10plex | 10 |
| TMT11plex | 11 |
| TMTpro 16plex | 16 |
| TMTpro 18plex | 18 |
Table 4: Multiplexing Capabilities of TMT Reagents. This table outlines the number of different samples that can be simultaneously analyzed with various TMT reagent sets.[14][17]
Experimental Protocols
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing "heavy" isotopically labeled amino acids, leading to their incorporation into all newly synthesized proteins.[10]
1. Cell Culture and Labeling:
-
Culture two populations of cells. One population is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine).
-
The second population is grown in "heavy" medium where the normal amino acids are replaced with their heavy isotope counterparts (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[6]
-
Cells should be cultured for at least five to six doublings to ensure complete (>95%) incorporation of the heavy amino acids.[18]
-
Verify labeling efficiency by mass spectrometry analysis of a small aliquot of protein extract.
2. Sample Preparation:
-
Apply the desired experimental treatment to the cell populations.
-
Harvest the cells and lyse them to extract the proteins.
-
Quantify the protein concentration in each lysate.
-
Mix equal amounts of protein from the light and heavy cell populations.
3. Protein Digestion:
-
The combined protein mixture is then subjected to enzymatic digestion, typically with trypsin, which cleaves proteins C-terminal to lysine and arginine residues. This ensures that nearly all resulting peptides will contain a labeled amino acid.[19]
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
In the mass spectrum, peptides from the light and heavy samples will appear as pairs of peaks separated by a specific mass difference corresponding to the isotopic label used.
-
The ratio of the peak intensities of the heavy to light peptide pair directly reflects the relative abundance of that protein in the two original samples.
Caption: General experimental workflow for a SILAC experiment.
Isotope-Coded Affinity Tags (ICAT)
ICAT is a chemical labeling method that targets cysteine residues in proteins.[20]
1. Protein Labeling:
-
Extract proteins from two different samples (e.g., control and treated).
-
Reduce the disulfide bonds in the proteins to expose cysteine residues.
-
Label the cysteine residues of one sample with the "light" ICAT reagent (containing hydrogen atoms in the linker).[21]
-
Label the cysteine residues of the other sample with the "heavy" ICAT reagent (containing deuterium or ¹³C atoms in the linker).[11][21]
2. Sample Combination and Digestion:
-
Combine the two labeled protein samples in a 1:1 ratio.
-
Digest the combined protein mixture into peptides using trypsin.
3. Affinity Purification:
-
The ICAT reagent contains a biotin (B1667282) tag.[20] This allows for the specific isolation of the cysteine-containing (ICAT-labeled) peptides from the complex mixture using avidin (B1170675) affinity chromatography.[12]
4. Mass Spectrometry Analysis:
-
Analyze the enriched ICAT-labeled peptides by LC-MS/MS.
-
Similar to SILAC, the light and heavy versions of each peptide will appear as a pair of peaks in the mass spectrum, separated by the mass difference of the isotopic linker.
-
The ratio of the peak intensities provides the relative quantification of the cysteine-containing proteins.
Caption: General experimental workflow for an ICAT experiment.
Tandem Mass Tags (TMT)
TMT is an isobaric labeling technique, meaning that the different isotopic labels have the same total mass. Quantification is achieved by analyzing reporter ions that are generated during MS/MS fragmentation.
1. Sample Preparation and Digestion:
-
Extract proteins from up to 18 different samples.
-
Digest the proteins from each sample into peptides using trypsin.
2. Peptide Labeling:
-
Label the peptides from each sample with a different TMT reagent from the multiplex kit. The TMT reagent reacts with the primary amines (N-terminus and lysine side chains) of the peptides.
3. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples into a single mixture.
-
To reduce sample complexity and increase the depth of analysis, the pooled sample is often fractionated using techniques like high-pH reversed-phase liquid chromatography.
4. Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS.
-
In the initial MS1 scan, all isotopically labeled versions of a given peptide are indistinguishable as they have the same mass-to-charge ratio.
-
During the MS/MS fragmentation, the TMT tag is cleaved, releasing reporter ions with unique masses for each of the different TMT labels.
-
The relative intensities of these reporter ions in the MS/MS spectrum correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples.
Caption: General experimental workflow for a TMT experiment.
Signaling Pathway Analysis: A Case Study
Isotopic labeling techniques are exceptionally well-suited for dissecting the complexities of cellular signaling pathways. For instance, in a study of a growth factor signaling pathway, SILAC can be employed to compare the proteomes of cells in a basal state versus those stimulated with the growth factor.
Caption: Logical relationship in a signaling pathway study using SILAC.
By quantifying the changes in protein expression and post-translational modifications (such as phosphorylation) upon stimulation, researchers can identify key downstream effectors and gain a deeper understanding of the signaling cascade.
Conclusion
Isotopic labeling has fundamentally transformed the landscape of quantitative analytical chemistry. Its ability to provide highly accurate and precise measurements in complex biological systems has made it an indispensable tool for researchers, scientists, and drug development professionals. From elucidating the intricate workings of cellular pathways to guiding the development of new therapeutics, the applications of isotopic labeling continue to expand. By understanding the core principles and mastering the experimental methodologies of techniques like SILAC, ICAT, and TMT, researchers can unlock a wealth of quantitative information, driving forward scientific discovery and innovation.
References
- 1. UWPR [proteomicsresource.washington.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 4. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chempep.com [chempep.com]
- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 9. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 10. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 11. TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Analytical Characteristics of Cleavable Isotope-Coded Affinity Tag-LC-Tandem Mass Spectrometry for Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Metabolic Labeling (SILAC) | CK Isotopes [ckisotopes.com]
- 17. archive.nptel.ac.in [archive.nptel.ac.in]
- 18. ICAT Technique in Proteomics | PPTX [slideshare.net]
- 19. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 20. How to prepare TMT-labeled proteomics samples | The Pan Lab [thepanlab.com]
- 21. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Methylheptan-3-ol using 5-Methylheptan-3-ol-d18 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 5-methylheptan-3-ol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 5-methylheptan-3-ol-d18 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively corrects for variations during sample preparation and instrumental analysis, ensuring high accuracy and precision.[1][2]
Introduction
5-Methylheptan-3-ol is a volatile organic compound that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and metabolomics. Accurate quantification of this analyte often requires a robust and reliable analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile compounds.[3] The use of a deuterated internal standard, such as this compound, is highly recommended for quantitative GC-MS analysis.[4] This internal standard has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout the analytical process, thus compensating for potential analyte loss during sample preparation and variations in injection volume.[1][2]
Experimental
-
Analyte: 5-Methylheptan-3-ol (≥98% purity)
-
Internal Standard: this compound (≥98% purity, isotopic purity ≥98%)
-
Solvent: Methanol (B129727) (HPLC grade or higher)
-
Extraction Solvent: Dichloromethane or Hexane (GC grade or higher)
-
Sample Matrix: Dependent on the application (e.g., water, alcoholic beverage, biological fluid)
-
Primary Stock Solution of 5-Methylheptan-3-ol (1 mg/mL): Accurately weigh 10 mg of 5-methylheptan-3-ol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the 5-methylheptan-3-ol primary stock solution and a constant volume of the this compound primary stock solution into a suitable solvent. The final concentration of the internal standard should be consistent across all calibration standards and samples.
The sample preparation method will vary depending on the matrix. For volatile analytes like 5-methylheptan-3-ol, headspace sampling is often a suitable technique to minimize matrix effects.
-
Liquid Samples (e.g., beverages, water):
-
Pipette a known volume (e.g., 1 mL) of the liquid sample into a headspace vial.
-
Spike the sample with the this compound internal standard to achieve a final concentration within the linear range of the calibration curve.
-
Seal the vial immediately.
-
Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the liquid and gas phases.
-
-
Solid or Semi-Solid Samples:
-
Accurately weigh a known amount of the homogenized sample into a headspace vial.
-
Add a suitable solvent (e.g., deionized water or brine) to the vial.
-
Spike the sample with the this compound internal standard.
-
Proceed with the headspace incubation as described for liquid samples.
-
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless, depending on the required sensitivity |
| Injection Volume | 1 µL (for liquid injection) or Headspace injection |
| Oven Program | Initial temperature 40 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of 5-methylheptan-3-ol (e.g., m/z 59, 87) |
| Qualifier Ions | To be determined from the mass spectrum of 5-methylheptan-3-ol (e.g., m/z 45, 73) |
| Internal Standard Ions | To be determined from the mass spectrum of this compound (e.g., m/z corresponding to deuterated fragments) |
Note on Ion Selection: The quantifier and qualifier ions for 5-methylheptan-3-ol and its deuterated internal standard should be selected based on their mass spectra. The mass spectrum of 5-methylheptan-3-ol can be found in the NIST database.[5] For this compound, the mass-to-charge ratios of the characteristic fragments will be shifted by the number of deuterium (B1214612) atoms.
Data Analysis and Quantification
The concentration of 5-methylheptan-3-ol in the samples is determined using the internal standard method.
-
Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the 5-methylheptan-3-ol quantifier ion to the peak area of the this compound quantifier ion against the concentration of 5-methylheptan-3-ol in the calibration standards.
-
Linear Regression: A linear regression analysis is applied to the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification: The concentration of 5-methylheptan-3-ol in the unknown samples is calculated using the linear regression equation from the calibration curve.
Method Validation (Representative Data)
The following table summarizes representative quantitative data for a hypothetical validated method. Actual performance may vary.
| Parameter | Value |
| Linear Range | 1 - 500 ng/mL |
| Coefficient of Determination (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for the quantification of 5-Methylheptan-3-ol.
Caption: Logic of quantification using the internal standard method.
Conclusion
The described GC-MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of 5-methylheptan-3-ol in various sample matrices. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical errors and ensuring the reliability of the quantitative results. This protocol serves as a comprehensive guide for researchers and scientists in developing and validating their own quantitative methods for this analyte.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-Heptanol, 5-methyl- [webbook.nist.gov]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 5-Methylheptan-3-ol-d18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of compounds in complex matrices. By introducing a known amount of an isotopically labeled version of the analyte of interest, in this case, 5-Methylheptan-3-ol-d18, as an internal standard, IDMS can correct for sample loss during preparation and variations in instrument response.[1][2] 5-Methylheptan-3-ol is a volatile organic compound that may be of interest in various research and drug development contexts, and its accurate quantification is crucial. This document provides detailed application notes and protocols for the use of this compound in IDMS, primarily focusing on gas chromatography-mass spectrometry (GC-MS) analysis.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled standard (e.g., this compound) to a sample containing the native analyte (5-Methylheptan-3-ol). The labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes.[1] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy, as the ratio is unaffected by variations in sample recovery or injection volume.[1]
Experimental Protocols
Materials and Reagents
-
5-Methylheptan-3-ol (Analyte)
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized Water
-
Protein precipitation solution (e.g., 0.1 M Zinc Sulfate in Methanol)
-
Whole blood, plasma, or other relevant biological matrix
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., polar-modified, such as a wax-type column)
Sample Preparation: Protein Precipitation for Biological Fluids
This protocol is suitable for the analysis of 5-Methylheptan-3-ol in samples such as whole blood or plasma.
-
Spiking with Internal Standard: To 100 µL of the biological sample (calibrator, quality control, or unknown), add a precise volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Vortexing: Briefly vortex the mixture to ensure homogeneity.
-
Protein Precipitation: Add 200 µL of a cold protein precipitation solution (e.g., methanol or acetonitrile).
-
Vortexing: Vortex the sample vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for GC-MS analysis.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare concentrated stock solutions of both 5-Methylheptan-3-ol and this compound in a suitable solvent such as methanol.
-
Working Solutions:
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the 5-Methylheptan-3-ol stock solution to create a range of concentrations for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.
-
-
Calibration Standards: In a clean, analyte-free matrix (e.g., charcoal-stripped plasma or a synthetic matrix), spike the analyte working solutions to create a set of calibration standards with known concentrations of 5-Methylheptan-3-ol.
-
Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same matrix as the calibration standards. These are prepared independently from the calibration standards.
-
Processing: Process the calibration standards and QC samples alongside the unknown samples using the sample preparation protocol described above, ensuring that the internal standard is added to each.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A modern GC system capable of precise temperature and flow control.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer is suitable.
-
Column: A polar capillary column, such as a CP-Wax 52 CB or similar, is recommended for the analysis of alcohols to achieve good peak shape.
-
Injection Mode: Splitless or split injection can be used, depending on the required sensitivity.
-
Oven Temperature Program: A temperature gradient will be necessary to ensure good separation and peak shape. A typical starting point could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Mass Spectrometry Data Acquisition
The mass spectrum of 5-Methylheptan-3-ol will show characteristic fragment ions. Based on the NIST database, prominent ions can be selected for quantification and qualification.
-
Quantifier Ion: The most abundant and specific fragment ion of the analyte.
-
Qualifier Ion(s): One or two other characteristic fragment ions used to confirm the identity of the analyte. The ratio of the qualifier to quantifier ion should be constant.
For 5-Methylheptan-3-ol (MW: 130.23 g/mol ), potential ions to monitor would be derived from its mass spectrum. Similarly, for this compound, the corresponding deuterated fragment ions would be monitored. The specific m/z values will depend on the fragmentation pattern.
Data Presentation
The following tables summarize typical quantitative data that would be generated in a validated isotope dilution mass spectrometry assay for 5-Methylheptan-3-ol.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | 5 | < 15 | < 15 | 85 - 115 |
| Medium QC | 100 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Sensitivity and Recovery
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Matrix Effect | Minimal due to co-eluting internal standard |
| Recovery | Not essential to calculate due to IDMS principle |
Mandatory Visualization
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Conclusion
The use of this compound as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the accurate quantification of 5-Methylheptan-3-ol in various matrices. The detailed protocol and guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies. The inherent advantages of IDMS, such as the correction for matrix effects and sample loss, make it an ideal choice for obtaining high-quality quantitative data.
References
Quantitative Analysis of Volatile Organic Compounds Using Deuterated Standards: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of volatile organic compounds (VOCs) using deuterated standards, a robust and highly accurate analytical technique. The use of stable isotope-labeled internal standards, particularly deuterated analogs, in conjunction with gas chromatography-mass spectrometry (GC-MS), is the cornerstone of isotope dilution mass spectrometry (IDMS).[1][2][3] This method offers significant advantages by correcting for analyte losses during sample preparation and analysis, thereby enhancing precision and accuracy.[1][3]
Introduction to Isotope Dilution Mass Spectrometry (IDMS) for VOC Analysis
Quantitative analysis of VOCs is critical in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development. VOCs are often present at trace levels in complex matrices, making their accurate quantification challenging. IDMS is a premier analytical technique that addresses these challenges by employing a stable isotope-labeled version of the analyte as an internal standard.[1][3]
The fundamental principle of IDMS involves adding a known amount of a deuterated standard (an isotopically enriched analog of the target analyte) to a sample.[3] This "spiked" sample is then processed and analyzed, typically by GC-MS. Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during extraction, concentration, and injection. By measuring the ratio of the native analyte to the deuterated standard in the mass spectrometer, an accurate quantification of the original analyte concentration can be achieved, irrespective of sample loss.[3]
Advantages of using deuterated standards in VOC analysis include:
-
High Accuracy and Precision: Compensates for variations in sample preparation and instrument response, leading to more reliable and reproducible results.[3][4]
-
Correction for Matrix Effects: Mitigates the impact of co-eluting substances from complex sample matrices that can suppress or enhance the analyte signal.[5]
-
Improved Recovery: Accounts for analyte losses at every step of the analytical process, from sample collection to detection.[4]
Experimental Protocols
The following protocols are representative methodologies for the quantitative analysis of VOCs in various matrices using deuterated standards with GC-MS.
Analysis of VOCs in Water by Purge-and-Trap GC-MS
This protocol is suitable for the analysis of VOCs, such as those found in gasoline and industrial solvents, in water samples.[1]
Materials:
-
40 mL glass vials with Teflon-lined septa
-
Purge-and-trap system
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Deuterated internal standard stock solution (e.g., 1,2-dichloroethane-d4, toluene-d8) in methanol.[6][7]
-
Calibration standards containing the target VOCs.
Procedure:
-
Sample Collection: Collect water samples in 40 mL glass vials, ensuring no headspace.[1]
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard stock solution to the water sample. For instance, spike with 1,2-dichlorethane-d4 to a final concentration of 20 ppb.[6]
-
Purge-and-Trap: Introduce the spiked sample into the purge-and-trap system. An inert gas, such as helium, is bubbled through the sample, purging the volatile compounds onto a sorbent trap (e.g., Tenax).[1]
-
Thermal Desorption: After purging, the sorbent trap is heated, and the trapped VOCs are desorbed and transferred to the GC-MS system.
-
GC-MS Analysis:
-
Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.[4]
-
-
Mass Spectrometry:
-
-
Calibration: Prepare a series of aqueous calibration standards at a minimum of five concentration levels. Spike each standard with the same amount of the deuterated internal standard as the samples and analyze using the same method.[1][8]
Analysis of VOCs in Whole Blood by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is applicable for the analysis of VOCs, such as o-xylene (B151617) and m-/p-xylene, in biological matrices like whole blood.[9]
Materials:
-
Headspace vials with septum caps
-
Solid-Phase Microextraction (SPME) fiber (e.g., 75 µm Carboxen/PDMS).[9]
-
CTC PAL autosampler or similar
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Deuterated internal standard stock solution in a suitable solvent.
Procedure:
-
Sample Preparation: Place a measured volume of the whole blood sample (e.g., 10 mL) into a headspace vial.[9]
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard stock solution to the sample.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40°C) to allow the VOCs to partition into the headspace.[9]
-
HS-SPME: Expose the SPME fiber to the headspace for a defined period to adsorb the volatile analytes and the internal standard.[4]
-
GC-MS Analysis:
-
Injection: Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C).[4][9]
-
Column: DB-VRX capillary column (40 m × 0.18 mm internal diameter, 1.0 µm film thickness) or similar.[9]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of target VOCs.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification.[9]
-
-
-
Quantification: Isotope-dilution calibration is used for quantification.[9]
Data Presentation
The following tables summarize typical quantitative data and performance metrics for the analysis of VOCs using deuterated standards.
Table 1: Method Performance for VOCs in Water by Purge-and-Trap GC-MS
| Analyte | Deuterated Standard | Linearity (R²) | Recovery (%) | Precision (RSD %) | Method Detection Limit (MDL) (µg/L) |
| Benzene | Benzene-d6 | >0.995 | 95-105 | <10 | ~1 |
| Toluene | Toluene-d8 | >0.995 | 92-108 | <10 | ~1 |
| Ethylbenzene | Ethylbenzene-d10 | >0.995 | 90-110 | <15 | ~1 |
| Xylenes | Xylene-d10 | >0.995 | 90-110 | <15 | ~1 |
| 1,2-Dichloroethane | 1,2-Dichloroethane-d4 | >0.995 | 88-107 | <15 | ~1 |
Data are representative and may vary based on specific instrumentation and experimental conditions.
Table 2: Method Performance for VOCs in Whole Blood by HS-SPME GC-MS
| Analyte | Deuterated Standard | Linearity (R²) | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) (ng/mL) |
| o-Xylene | o-Xylene-d10 | >0.99 | 85-115 | <15 | 0.1 |
| m,p-Xylene | m,p-Xylene-d10 | >0.99 | 85-115 | <15 | 0.1 |
| Styrene | Styrene-d8 | >0.99 | 80-120 | <20 | 0.2 |
| Acetone | Acetone-d6 | >0.99 | 75-125 | <20 | 1.0 |
Data are representative and may vary based on specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow
The general workflow for the quantitative analysis of VOCs using deuterated standards is depicted below.
Caption: General experimental workflow for quantitative VOC analysis.
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the use of a known quantity of an isotopically labeled standard to determine the amount of the native analyte.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Conclusion
The quantitative analysis of volatile organic compounds using deuterated standards via isotope dilution mass spectrometry is a powerful and reliable technique. It provides high accuracy and precision by effectively compensating for analytical variability. The detailed protocols and data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals for implementing this methodology in their respective fields. Proper method validation, including the assessment of linearity, recovery, and precision, is crucial for ensuring the quality and reliability of the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
- 7. agilent.com [agilent.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 5-Methylheptan-3-ol in Food Matrices by HS-SPME-GC-MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-methylheptan-3-ol in various food matrices. 5-Methylheptan-3-ol is a volatile organic compound that can contribute to the aroma profile of certain foods and can also be an indicator of food quality or spoilage. The described method utilizes Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This approach offers excellent sensitivity and selectivity, making it suitable for complex food samples. The protocol includes detailed steps for sample preparation, instrument parameters, and data analysis. Method performance characteristics, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are presented.
Introduction
5-Methylheptan-3-ol is a volatile organic compound that can be found in a variety of food products. Its presence can be of interest for several reasons: it can be a natural flavor component, a byproduct of fermentation or lipid oxidation, or a potential indicator of microbial spoilage. Accurate and reliable quantification of this compound is therefore crucial for food quality control, flavor and fragrance research, and food safety assessment.
The analysis of volatile compounds in complex food matrices presents analytical challenges due to the low concentrations of target analytes and potential interferences from the sample matrix.[1][2][3] Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from food.[1][2][4][5] Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), which provides high separation efficiency and definitive compound identification, HS-SPME-GC-MS is a powerful tool for the analysis of trace-level volatile compounds in food.[1][2][5]
This application note provides a comprehensive protocol for the determination of 5-methylheptan-3-ol in food matrices. The method is designed to be applicable to a wide range of food types and can be adapted by researchers and scientists in the fields of food science, analytical chemistry, and drug development.
Experimental Protocols
Materials and Reagents
-
Standards: 5-Methylheptan-3-ol (CAS 18720-65-5), Purity >98%
-
Internal Standard: 5-Methylheptan-3-ol-d18 (deuterated) is recommended for optimal accuracy.[6]
-
Solvents: Methanol (HPLC grade)
-
Salts: Sodium chloride (analytical grade)
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
SPME Autosampler: PAL RSI 120 or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Sample Preparation
-
Sample Homogenization: Homogenize solid food samples to a uniform consistency. Liquid samples can be used directly.
-
Sample Weighing: Accurately weigh 2.0 ± 0.1 g of the homogenized food sample into a 20 mL headspace vial.
-
Addition of Salt: Add 1.0 g of sodium chloride to the vial. The addition of salt can improve the release of volatile compounds from the matrix by increasing the ionic strength of the sample.
-
Internal Standard Spiking: Spike the sample with the internal standard (this compound) to a final concentration of 50 µg/kg.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap.
HS-SPME Procedure
-
Incubation: Place the vial in the autosampler tray and incubate at 60°C for 20 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample at 60°C for 30 minutes with agitation.
-
Desorption: Transfer the SPME fiber to the GC injector and desorb the analytes at 250°C for 5 minutes in splitless mode.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Target Ions for 5-Methylheptan-3-ol (C8H18O): m/z 59 (quantifier), 83, 101 (qualifiers)[7]
-
Target Ions for this compound: To be determined based on the mass spectrum of the deuterated standard.
-
Data Presentation
The following table summarizes the representative quantitative data for the analysis of 5-methylheptan-3-ol. These values are based on typical performance for similar volatile compounds in food matrices and should be validated in the user's laboratory for specific applications.
| Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Linear Range | 1 - 500 µg/kg |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg |
| Recovery (at 50 µg/kg) | 85 - 105% |
| Precision (RSD%) | < 10% |
Method Validation
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. This is achieved by comparing the chromatograms of a blank matrix, a spiked matrix, and a standard solution.
-
Linearity and Range: The linearity of the method is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The coefficient of determination (R²) should be greater than 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy and Precision: Accuracy is determined by performing recovery studies on spiked blank matrix samples at different concentration levels. Precision is evaluated by replicate analyses of the same sample and is expressed as the relative standard deviation (RSD%).
-
Robustness: The robustness of the method is assessed by evaluating the effect of small, deliberate variations in method parameters (e.g., incubation temperature, extraction time) on the analytical results.
Mandatory Visualization
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Development of a Robust HS-SPME-GC-MS Method for the [research.amanote.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Methylheptan-3-ol | C8H18O | CID 86782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Sample Preparation for Volatile Organic Compound (VOC) Analysis Using Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction The accurate quantification of Volatile Organic Compounds (VOCs) is critical in various fields, including environmental monitoring, clinical diagnostics, and drug development. However, the inherent volatility of these compounds, coupled with complex sample matrices, presents significant analytical challenges. Sample preparation and injection variability, as well as matrix effects, can lead to inaccurate and imprecise results.[1][2] The use of an internal standard (IS) is a powerful technique to correct for these variations.[1] An IS is a compound of known concentration added to all samples, calibration standards, and quality controls.[1][2] By calculating the ratio of the analyte response to the IS response, variations introduced during sample preparation and analysis can be minimized, thereby improving data quality.[1]
Core Principles of Internal Standardization The fundamental assumption of internal standardization is that the IS and the analyte will be affected similarly by variations in the analytical process.[1][3] Adding an IS early in the sample preparation workflow can help account for analyte loss during extraction, handling, and injection.[1] For mass spectrometry applications, isotopically labeled analogues of the analytes are considered the gold standard for internal standards as they behave nearly identically to the native analyte during extraction and ionization.[4][5]
Key Criteria for Selecting an Internal Standard:
-
Chemical Similarity: The IS should be chemically similar to the target analyte(s) to ensure comparable behavior during sample preparation and analysis.[1][5][6]
-
Absence in Sample: The selected IS must not be naturally present in the samples being analyzed.[1]
-
Chromatographic Resolution: The IS peak should be well-resolved from all other analyte peaks in the chromatogram.[1]
-
Purity and Stability: The IS must be of high purity and stable in the sample matrix and solvent.
A general workflow for the application of internal standards is depicted below.
Experimental Protocols
This section details protocols for common VOC sample preparation techniques incorporating internal standards.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a solvent-free extraction technique ideal for VOC analysis from liquid and solid matrices.[7] The IS is added directly to the sample vial to correct for variations in extraction efficiency and matrix effects.[3]
Methodology:
-
Sample Preparation: Place a precise amount of the sample (e.g., 5-10 mL of a liquid sample or 1-5 g of a solid sample) into a headspace vial (e.g., 20 mL).[8] For aqueous samples, adding salt (e.g., NaCl) can improve the partitioning of VOCs into the headspace.[9][10]
-
Internal Standard Spiking: Add a small, precise volume (e.g., 5-10 µL) of the IS working solution directly into the sample vial.[8][11] The final concentration of the IS should be within the linear range of the instrument.[8]
-
Vial Sealing and Incubation: Immediately seal the vial with a septum cap.[8] Incubate the vial at a controlled temperature (e.g., 50-60°C) for a specific duration (e.g., 10-30 minutes) with agitation to facilitate the partitioning of VOCs and the IS into the headspace.[8][11]
-
SPME Extraction: Expose a conditioned SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[8][11]
-
GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the gas chromatograph for thermal desorption of the trapped VOCs.[8] The GC-MS system then separates and detects the compounds.
Protocol 2: Purge and Trap (P&T) GC-MS
P&T is a dynamic headspace technique commonly used for analyzing VOCs in water and soil, as specified in various EPA methods.[12][13] It offers excellent sensitivity by concentrating analytes from a larger sample volume.
Methodology:
-
Sample Collection: Collect a known volume of an aqueous sample (e.g., 5-25 mL) or weight of a solid sample (e.g., 5 g) into a vial, ensuring no headspace.[12][14]
-
Internal Standard and Surrogate Addition: For automated systems, the IS and surrogate standards are typically added automatically to the sample just before purging.[12][14] For manual systems, spike the standards into the purging vessel.
-
Purging: An inert gas (e.g., helium) is bubbled through the sample at a controlled flow rate and temperature (e.g., 40°C) for a specific time (e.g., 11 minutes).[14] This transfers the VOCs from the sample matrix into the gas phase.
-
Trapping: The gas stream from the purging vessel passes through an adsorbent trap, which captures the VOCs.
-
Desorption and Analysis: After purging is complete, the trap is rapidly heated, and the trapped analytes are backflushed with GC carrier gas onto the analytical column for separation and MS detection.[14]
Protocol 3: Static Headspace (SHS) GC-MS
Static headspace is a robust and widely used technique for the analysis of highly volatile compounds in various matrices.
Methodology:
-
Sample and Standard Preparation: Place a known aliquot of the sample (e.g., 10 mL) into a headspace vial.[15]
-
Internal Standard Spiking: Spike all samples, blanks, and calibration standards with a consistent volume of the IS working solution. For example, 10 µL of an 800 ng/mL IS solution can be added to a 10 mL sample to achieve a final concentration of 800 ng/L.[15]
-
Equilibration: Seal the vials and place them in a headspace autosampler. The samples are then heated at a controlled temperature for a set time (e.g., 70°C for 30 min) to allow the VOCs to partition between the sample and the headspace until equilibrium is reached.[9]
-
Injection and Analysis: A fixed volume of the headspace gas is automatically injected into the GC-MS system for analysis.[16]
Quantitative Data and Performance
The addition of an internal standard at the point of collection can significantly improve the accuracy of VOC measurements by compensating for analyte loss.[4] A study on the recovery of 45 toxic VOCs from urine demonstrated that this approach yielded excellent results, with errors ranging from -8.0% to +4.8%.[4]
Table 1: Spiked Recovery of Selected VOCs in Urine with Point-of-Collection Internal Standard Addition.[4]
| Compound | Chemical Class | Spiked Concentration (Level 3) | Average Recovery (%) | Spiked Concentration (Level 4) | Average Recovery (%) |
| Hexane | Alkane | 0.275 µg/L | 104.7% | 1.12 µg/L | 110.3% |
| Benzene | Aromatic | 0.055 µg/L | 100.5% | 0.164 µg/L | 102.5% |
| Toluene | Aromatic | 0.093 µg/L | 98.7% | 0.278 µg/L | 100.4% |
| Tetrachloroethylene | Halocarbon | 0.107 µg/L | 85.8% | 0.320 µg/L | 95.4% |
| Tetrahydrofuran | Ether | 0.435 µg/L | 98.6% | 1.31 µg/L | 99.1% |
Data adapted from a study evaluating VOC recovery in urine. The use of isotopically labeled internal standards added at the time of collection compensates for analyte loss to headspace and container surfaces, leading to high accuracy.[4]
Furthermore, the use of internal standards enhances the precision of the analysis. In a purge and trap GC-MS analysis of 83 VOCs in water, the relative standard deviations (RSDs) of the internal standard (Fluorobenzene) and surrogates were both less than 5%, indicating high reproducibility.[17]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromforum.org [chromforum.org]
- 6. en.cmicgroup.com [en.cmicgroup.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Improved Determination of Volatile Organic Compounds in Water by SPME and GC/MS: ISO Standard 17943 [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. epa.gov [epa.gov]
- 13. agilent.com [agilent.com]
- 14. epa.gov [epa.gov]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. glsciences.eu [glsciences.eu]
Application Notes: Quantitative and Sensory Analysis of 5-Methylheptan-3-ol using its Deuterated Isotope
Introduction
5-Methylheptan-3-ol is a volatile organic compound that contributes to the sensory profile of various foods and beverages, often imparting fruity, floral, and green notes[1]. Accurate quantification and sensory characterization of this compound are crucial for quality control, product development, and flavor research. This application note details the use of 5-Methylheptan-3-ol-d18, a deuterated stable isotope, as an internal standard for precise and accurate quantification by Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it outlines a protocol for the sensory evaluation of 5-Methylheptan-3-ol using Gas Chromatography-Olfactometry (GC-O).
Stable Isotope Dilution Analysis is a premier analytical technique that corrects for sample matrix effects and variations during sample preparation and injection, as the isotopically labeled standard behaves nearly identically to the native analyte. The use of a deuterated internal standard like this compound is a reliable method for robust quantification in complex matrices such as alcoholic beverages.
Quantitative Analysis using GC-MS and this compound
This section provides a detailed protocol for the quantification of 5-methylheptan-3-ol in an alcoholic beverage matrix (e.g., wine or beer) using a deuterated internal standard.
Experimental Protocol: Quantitative GC-MS Analysis
1. Materials and Reagents
-
Analytes: 5-Methylheptan-3-ol (≥98% purity), this compound (isotopic purity ≥98%)
-
Solvents: Dichloromethane (DCM, HPLC grade), Ethanol (B145695) (absolute, for calibration standards)
-
Sample Matrix: De-aromatized wine or beer (for calibration curve preparation)
-
Extraction: Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
2. Standard Preparation
-
Primary Stock Solutions (1000 mg/L): Prepare individual stock solutions of 5-Methylheptan-3-ol and this compound in ethanol.
-
Calibration Standards: Prepare a series of calibration standards in a de-aromatized alcoholic beverage matrix (e.g., 12% ethanol in water) with concentrations of 5-Methylheptan-3-ol ranging from 1 to 200 µg/L.
-
Internal Standard Spiking Solution: Spike each calibration standard and sample with the this compound internal standard to a final concentration of 50 µg/L.
3. Sample Preparation (SPME)
-
Place 5 mL of the sample (or calibration standard) into a 20 mL headspace vial.
-
Add sodium chloride (1 g) to enhance the partitioning of volatile compounds into the headspace.
-
Equilibrate the sample at 40°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 40°C.
-
Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Column: DB-WAX or equivalent polar column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
MSD Transfer Line: 230°C
-
Ion Source Temperature: 230°C
Data Presentation: Quantitative Results
The following tables present representative data for the quantification of 5-Methylheptan-3-ol using the described SIDA GC-MS method.
Table 1: Calibration Curve for 5-Methylheptan-3-ol
| Concentration (µg/L) | Analyte/IS Peak Area Ratio |
| 1.0 | 0.021 |
| 5.0 | 0.105 |
| 10.0 | 0.212 |
| 50.0 | 1.045 |
| 100.0 | 2.089 |
| 200.0 | 4.150 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Precision (%RSD, n=5 at 50 µg/L) | 4.2% |
| Accuracy (% Recovery, n=5 at 50 µg/L) | 98.5% |
Note: The data presented are representative and may vary depending on the specific instrumentation and matrix.
Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to determine the sensory impact of individual volatile compounds in a complex mixture. The human nose serves as a highly sensitive detector at the exit of the gas chromatograph.
Experimental Protocol: GC-O Analysis
1. Sample Preparation
-
Prepare a sample extract using a suitable method such as liquid-liquid extraction or SPME as described in the quantitative protocol. The goal is to obtain a representative extract of the volatile fraction.
2. GC-O System and Parameters
-
Gas Chromatograph: Same as for GC-MS analysis.
-
Column: Use a column with the same stationary phase as in the GC-MS analysis for retention time correlation.
-
Effluent Splitter: At the end of the column, split the effluent 1:1 between the MS detector and the heated olfactometry port.
-
Olfactometry Port: Heated to 230°C to prevent condensation. Humidified air is mixed with the effluent to prevent nasal passage dehydration.
-
Assessors: A panel of trained sensory assessors is required.
3. Sensory Evaluation Procedure
-
Assessors sniff the effluent from the olfactometry port throughout the chromatographic run.
-
When an odor is detected, the assessor records the retention time and provides a description of the aroma (e.g., "fruity," "green," "mushroom-like").
-
The intensity of the odor can also be rated on a predefined scale (e.g., 1-5).
-
By correlating the retention times from the GC-O analysis with the peaks from the GC-MS analysis, the compounds responsible for specific aromas can be identified.
Diagrams and Visualizations
Workflow for Quantitative Analysis
Caption: Workflow for SIDA GC-MS Quantification
Signaling Pathway for Sensory Perception
Caption: Logical Pathway of Aroma Perception
GC-O Experimental Setup
Caption: GC-Olfactometry Experimental Setup
References
Application Note: Quantitative Analysis of Aroma Compounds Using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with Internal Standards
Introduction
The analysis of volatile aroma compounds is critical in various fields, including food science, beverage quality control, fragrance development, and clinical diagnostics.[1] Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of these volatile and semi-volatile compounds.[1] This method, particularly when coupled with Solid-Phase Microextraction (SPME), offers a solvent-free and sensitive approach for extracting analytes from the headspace of a sample, thereby minimizing matrix effects.[1] The use of an internal standard (IS) is crucial for accurate and reliable quantification, as it compensates for variations that can occur during sample preparation and injection.[2] This application note provides a comprehensive protocol for the quantitative analysis of aroma compounds using HS-GC-MS with an internal standard.
Principle of the Method
In HS-GC-MS, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature.[3] This allows the volatile organic compounds (VOCs) to partition from the sample matrix into the gas phase (headspace) above it.[3] A portion of this headspace is then injected into a gas chromatograph (GC) for separation of the individual compounds. The separated compounds then enter a mass spectrometer (MS), which provides both qualitative identification based on mass spectra and quantitative data based on signal intensity.
The addition of a known amount of an internal standard—a compound that is chemically similar to the analytes of interest but not naturally present in the sample—is essential for accurate quantification.[2][4] By comparing the peak area of the target analyte to the peak area of the internal standard, variations in sample volume, injection volume, and instrument response can be corrected, leading to more precise and accurate results.
Experimental Protocols
1. Materials and Reagents
-
Samples: Food, beverage, fragrance, or other relevant samples containing volatile aroma compounds.
-
Standards: Analytical grade standards of the target aroma compounds.
-
Internal Standard (IS): A high-purity compound not expected to be in the sample. The choice of IS is critical and should be based on chemical similarity to the analytes and a retention time that does not overlap with them. Common internal standards for volatile analysis include deuterated compounds (e.g., [2H6]-benzene, [2H8]-toluene), fluorinated compounds (e.g., fluorobenzene, 4-bromofluorobenzene), and other compounds with good chromatographic properties like 3-octanol (B1198278) or 2-methylpentanoic acid.[5][6][7][8]
-
Solvents: High-purity solvents (e.g., methanol, ethanol) for preparing standard and IS solutions.
-
Vials: 20 mL glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.[1]
-
SPME Fibers (if applicable): The choice of fiber coating depends on the polarity and volatility of the target analytes. A common choice for semi-volatile compounds is polydimethylsiloxane/divinylbenzene (PDMS/DVB).[1]
2. Preparation of Standards and Samples
-
Internal Standard Stock Solution: Prepare a stock solution of the chosen internal standard in a suitable solvent (e.g., 1000 µg/mL in methanol).
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target aroma compounds and a constant concentration of the internal standard. This is done by serial dilution of a stock solution of the analytes.
-
Sample Preparation:
-
Weigh or pipette a precise amount of the sample into a headspace vial (e.g., 1-5 g of solid or 1-5 mL of liquid).[3]
-
For solid samples, a solvent may be added to facilitate the release of volatiles.[3] The addition of salt (e.g., NaCl) can also increase the volatility of some compounds.[8][9][10]
-
Spike the sample with a known volume of the internal standard stock solution to achieve a final concentration within the linear range of the instrument.[2]
-
Immediately seal the vial with a septum cap.
-
3. Headspace Extraction and GC-MS Analysis
-
Incubation: Place the vials in the headspace autosampler and incubate them at a controlled temperature (e.g., 60-90°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the volatile compounds in the headspace.[2][11]
-
Headspace Sampling (Static or Dynamic):
-
Static Headspace: A defined volume of the headspace gas is directly injected into the GC.
-
Dynamic (Trap) Headspace: The headspace gas is passed through an adsorbent trap to concentrate the analytes before desorption into the GC. This method offers higher sensitivity.[8]
-
SPME: A solid-phase microextraction (SPME) fiber is exposed to the headspace for a defined period to adsorb the analytes.[2] The fiber is then desorbed in the hot GC inlet.
-
-
GC-MS Conditions: The following are typical GC-MS parameters and should be optimized for the specific application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[2] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[2] |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 250°C, hold for 5 min[2] |
| Inlet Temperature | 250°C[2] |
| Injection Mode | Splitless or Split (e.g., 10:1)[11] |
| MS System | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Mass Range | m/z 35-350[2] |
| Ion Source Temperature | 230°C[11] |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification[2] |
4. Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the target analytes and the internal standard based on their retention times and mass spectra by comparing them to the analytical standards and a mass spectral library (e.g., NIST).
-
Peak Integration: Integrate the peak areas of the target analytes and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the series of calibration standards.
-
Quantification: Determine the concentration of the target analytes in the samples by using the response factor (RF) calculated from the calibration curve. The concentration of the analyte (C_analyte) is calculated using the following formula:
C_analyte = (A_analyte / A_IS) * (C_IS / RF)
Where:
-
A_analyte = Peak area of the analyte
-
A_IS = Peak area of the internal standard
-
C_IS = Concentration of the internal standard
-
RF = Response Factor (slope of the calibration curve)
-
Quantitative Data Summary
The following table provides an example of quantitative results for the analysis of key aroma compounds in a beverage sample.
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/L) | %RSD (n=3) |
| Ethyl Acetate | 3.45 | 43 | 1,254,321 | 1,500,000 | 836.2 | 3.1 |
| Isoamyl Acetate | 5.82 | 70 | 876,543 | 1,500,000 | 584.4 | 2.8 |
| Ethyl Hexanoate | 8.12 | 88 | 456,789 | 1,500,000 | 304.5 | 4.2 |
| Ethyl Octanoate | 10.21 | 88 | 654,321 | 1,500,000 | 436.2 | 3.5 |
| Internal Standard (3-Octanol) | 7.55 | 57 | 1,500,000 | - | 1000 | - |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. polymersolutions.com [polymersolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. floridadep.gov [floridadep.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. mdpi.com [mdpi.com]
LC-MS applications for 5-Methylheptan-3-ol-d18
An LC-MS Application for the Quantification of 5-Methylheptan-3-ol using 5-Methylheptan-3-ol-d18 as an Internal Standard
Application Note
Introduction
5-Methylheptan-3-ol is a volatile organic compound (VOC) that can be found in various natural products and may be of interest as a biomarker or a flavor and fragrance component. Accurate and precise quantification of this analyte in complex matrices requires a robust analytical method. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[1][2] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute and experience similar ionization effects, which corrects for variability during sample preparation and instrumental analysis.[1][3] This application note details a representative method for the quantification of 5-Methylheptan-3-ol in a biological matrix (e.g., plasma) using this compound as an internal standard.
Principle
A known concentration of the internal standard (this compound) is spiked into all samples, calibrators, and quality control samples at the beginning of the sample preparation process.[3] This allows for the correction of analyte loss during extraction and compensates for matrix effects and instrument variability.[1][3] The analyte and the internal standard are co-extracted from the matrix and analyzed by LC-MS/MS. Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and plotting this ratio against the analyte concentration of the calibrators to generate a calibration curve.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of 5-Methylheptan-3-ol from a plasma sample.
-
Materials:
-
Plasma samples, calibrators, and quality control (QC) samples.
-
5-Methylheptan-3-ol analytical standard.
-
This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol).
-
Methyl-tert-butyl ether (MTBE), HPLC grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen evaporator.
-
-
Procedure:
-
Pipette 100 µL of each plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound internal standard solution to each tube.
-
Vortex briefly to mix.
-
Add 500 µL of MTBE to each tube.
-
Vortex vigorously for 2 minutes to extract the analyte and internal standard.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS analysis.
-
2. LC-MS/MS Method
-
Instrumentation:
-
HPLC system with a binary pump and autosampler.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm). A C8 column is suitable for retaining a moderately nonpolar molecule like 5-methylheptan-3-ol.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0.0 min: 50% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 50% B
-
8.0 min: 50% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters (Representative):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
The exact mass of 5-Methylheptan-3-ol (C8H18O) is approximately 130.13. The protonated molecule [M+H]+ would be m/z 131.1. A likely fragment would be from the loss of water [M+H-H2O]+, resulting in m/z 113.1.
-
The exact mass of this compound (C8H0D18O) is approximately 148.24. The protonated molecule [M+H]+ would be m/z 149.2. The corresponding water loss fragment would be m/z 129.2.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Methylheptan-3-ol | 131.1 | 113.1 | 100 | 15 |
| This compound (IS) | 149.2 | 129.2 | 100 | 15 |
Data Presentation
The following table represents exemplary quantitative data that could be expected from a validated method for 5-Methylheptan-3-ol.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Extraction Recovery | > 80% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for the quantification of 5-Methylheptan-3-ol.
Caption: Logic of using an internal standard for signal normalization.
References
Application Note: Preparation of Calibration Standards Using 5-Methylheptan-3-ol-d18 for Accurate Quantitation of Volatile Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of volatile organic compounds (VOCs) is critical in various fields, including environmental monitoring, pharmaceutical development, and clinical research. The use of stable isotope-labeled internal standards is a widely accepted technique to improve the accuracy and reliability of quantitative analysis by correcting for variations in sample preparation and instrument response.[1] 5-Methylheptan-3-ol-d18 is the deuterated form of 5-methylheptan-3-ol and serves as an excellent internal standard for the analysis of a range of VOCs by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to its non-deuterated analog, ensuring it behaves similarly during extraction, derivatization, and chromatographic separation, while its distinct mass allows for clear differentiation by the mass spectrometer.
This application note provides a detailed protocol for the preparation of calibration standards using this compound as an internal standard. The procedures outlined are based on established methodologies for VOC analysis, such as those recommended by the U.S. Environmental Protection Agency (EPA).[2]
Materials and Reagents
-
This compound (purity ≥ 98%)
-
Target VOC analyte(s) (high purity standard)
-
Methanol (purge-and-trap grade or equivalent)
-
Deionized water (organic-free)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 100 mL)
-
Micropipettes with appropriate tips
-
Vials with PTFE-lined septa
Experimental Protocols
Preparation of Stock Solutions
1. Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the pure target VOC analyte.
-
Dissolve the analyte in a 10 mL Class A volumetric flask with methanol.
-
Ensure the analyte is completely dissolved, then bring the volume to the mark with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
This solution should be stored at ≤ 6°C in a tightly sealed container.
2. Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve the internal standard in a 10 mL Class A volumetric flask with methanol.
-
Once fully dissolved, fill the flask to the mark with methanol.
-
Stopper and mix the solution thoroughly by inversion.
-
Store the IS stock solution at ≤ 6°C in a tightly sealed container.
3. Intermediate Analyte Stock Solution (100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL Analyte Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper and mix thoroughly.
4. Working Internal Standard Solution (25 µg/mL):
-
Pipette 2.5 mL of the 1000 µg/mL Internal Standard Stock Solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with methanol.
-
Stopper and mix thoroughly. This working solution will be used to spike all calibration standards and samples.
Preparation of Calibration Curve Standards
A five-point calibration curve is typically sufficient to demonstrate linearity over a desired concentration range. The following protocol describes the preparation of calibration standards with concentrations ranging from 1 µg/L to 100 µg/L. The final volume of each standard is 100 mL in deionized water.
Table 1: Preparation of Calibration Curve Standards
| Calibration Level | Analyte Concentration (µg/L) | Volume of 100 µg/mL Analyte Stock (µL) | Volume of 25 µg/mL IS Working Solution (µL) | Final Volume (mL) | Final IS Concentration (µg/L) |
| 1 | 1 | 1 | 100 | 100 | 25 |
| 2 | 5 | 5 | 100 | 100 | 25 |
| 3 | 20 | 20 | 100 | 100 | 25 |
| 4 | 50 | 50 | 100 | 100 | 25 |
| 5 | 100 | 100 | 100 | 100 | 25 |
Procedure for Preparing Calibration Standards:
-
Label five 100 mL Class A volumetric flasks as Level 1 to Level 5.
-
Fill each flask with approximately 90 mL of organic-free deionized water.
-
Using a micropipette, add the specified volume of the 100 µg/mL Intermediate Analyte Stock Solution to each corresponding volumetric flask as detailed in Table 1.
-
To each of the five flasks, add 100 µL of the 25 µg/mL Working Internal Standard Solution. This ensures a constant internal standard concentration of 25 µg/L across all calibration levels.
-
Bring the volume of each flask to the 100 mL mark with deionized water.
-
Stopper each flask and invert several times to ensure a homogenous solution.
-
Transfer an appropriate aliquot of each calibration standard to a vial suitable for the analytical instrument (e.g., GC-MS autosampler vial). Ensure no headspace is present if using purge and trap injection.
-
Analyze the calibration standards in a random order to avoid any systematic bias.
Data Analysis
The calibration curve is constructed by plotting the response factor (RF) against the concentration of the analyte. The response factor is calculated for each calibration level using the following equation:
RF = (Peak Area of Analyte / Peak Area of Internal Standard)
A linear regression analysis is then performed on the data points. The resulting equation of the line (y = mx + c), where y is the response factor and x is the analyte concentration, is used to determine the concentration of the analyte in unknown samples.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the preparation of calibration standards.
Conclusion
The use of this compound as an internal standard provides a robust method for the accurate quantification of volatile organic compounds. The detailed protocol presented in this application note offers a reliable procedure for preparing calibration standards suitable for various research and development applications. Adherence to good laboratory practices, including the use of high-purity reagents and calibrated equipment, is essential for achieving high-quality analytical results.
References
Application Notes and Protocols for the Use of 5-Methylheptan-3-ol-d18 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the utilization of 5-Methylheptan-3-ol-d18 as an internal standard in the quantitative analysis of volatile organic compounds (VOCs) in various environmental matrices. The use of isotopically labeled standards is a robust technique to improve the precision and accuracy of analytical measurements.[1]
Introduction
This compound is the deuterated form of 5-methylheptan-3-ol, a volatile organic compound. In environmental analysis, particularly when using gas chromatography-mass spectrometry (GC-MS), deuterated compounds are excellent internal standards.[1] They exhibit similar chemical and physical properties to their non-labeled counterparts, including extraction efficiency and chromatographic behavior, but are distinguishable by their higher mass-to-charge ratio in the mass spectrometer.[1] This allows for accurate quantification by correcting for analyte loss during sample preparation and variability in instrument response.
Principle of Isotope Dilution
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard is added to the sample at the earliest stage of preparation. The ratio of the native analyte to the isotopically labeled standard is then measured by GC-MS. Since both the analyte and the standard are affected similarly by extraction inefficiencies and matrix effects, the ratio remains constant, leading to more accurate and precise quantification.
Analytical Applications
This compound is suitable as an internal standard for the analysis of other volatile organic compounds, particularly other alcohols, ketones, and aliphatic hydrocarbons, in various environmental matrices.
-
Water Analysis: Including drinking water, groundwater, and wastewater.
-
Soil and Sediment Analysis: For the determination of VOC contamination.
-
Air Analysis: In indoor and ambient air quality monitoring.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard. Specific parameters may need to be optimized based on the target analytes, sample matrix, and available instrumentation.
Protocol 1: Analysis of Volatile Organic Compounds in Water Samples
This protocol is based on methodologies similar to those described in EPA Method 524.4 and other purge and trap GC-MS methods for water analysis.
1. Materials and Reagents
-
This compound solution (concentration to be determined based on expected analyte concentrations)
-
Reagent water (VOC-free)
-
Methanol (B129727) (purge-and-trap grade)
-
Calibration standards containing target VOCs
-
40 mL VOA vials with PTFE-lined septa
-
Purge and trap concentrator coupled to a GC-MS system
2. Sample Preparation
-
Collect water samples in 40 mL VOA vials, ensuring no headspace. If residual chlorine is present, add a quenching agent like sodium thiosulfate.
-
Prior to analysis, allow samples to come to room temperature.
-
Uncap a vial and add a known amount of the this compound internal standard solution. The final concentration of the internal standard should be in the mid-range of the calibration curve for the target analytes.
-
Immediately reseal the vial.
3. Instrumental Analysis (Purge and Trap GC-MS)
-
Purging: Place the vial in the autosampler of the purge and trap system. The sample is purged with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes). Volatile compounds are transferred from the aqueous phase to the vapor phase.
-
Trapping: The purged VOCs are carried onto a sorbent trap.
-
Desorption: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC column.
-
GC Separation: Analytes are separated on a suitable capillary column (e.g., DB-624).
-
MS Detection: The mass spectrometer is operated in either full scan or selected ion monitoring (SIM) mode.
4. Quantification
-
Identify the characteristic ions for both the target analytes and this compound.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using calibration standards.
-
Quantify the concentration of each analyte in the sample using the internal standard calibration method.
Protocol 2: Analysis of Volatile Organic Compounds in Soil and Sediment Samples
This protocol is adapted from general headspace and methanol extraction GC-MS methods for solid matrices.
1. Materials and Reagents
-
This compound solution
-
Methanol (purge-and-trap grade)
-
Reagent water (VOC-free)
-
Calibration standards
-
20 mL headspace vials with PTFE-lined septa
-
Headspace autosampler coupled to a GC-MS system
2. Sample Preparation (Methanol Extraction)
-
Collect a soil or sediment sample (e.g., 5 grams) and place it into a pre-weighed vial containing a known volume of methanol (e.g., 10 mL).[2]
-
Seal the vial and mix thoroughly.
-
In the laboratory, take an aliquot of the methanol extract.
-
Add a known amount of the this compound internal standard solution to the extract.
3. Instrumental Analysis (Headspace GC-MS)
-
Transfer a small, precise volume of the methanol extract containing the internal standard into a headspace vial containing reagent water.
-
Seal the vial and place it in the headspace autosampler.
-
The vial is heated to a specific temperature for a set time to allow the VOCs to partition into the headspace.
-
A portion of the headspace is automatically injected into the GC-MS system.
-
GC separation and MS detection are performed as described in Protocol 1.
4. Quantification
-
Quantification is performed using the internal standard method as described for water samples.
Data Presentation
The following tables summarize representative quantitative data for the use of deuterated internal standards in VOC analysis. The values are indicative of typical performance and may vary depending on the specific analytical conditions and matrix.
Table 1: Representative Performance Data for VOC Analysis in Water using a Deuterated Internal Standard
| Parameter | Typical Value | Notes |
| Recovery | 80 - 120% | Varies by analyte and concentration. |
| Precision (%RSD) | < 15% | For replicate measurements. |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | Analyte and instrument dependent. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | Typically 3-5 times the MDL. |
| Calibration Range | 0.5 - 200 µg/L | Should cover expected sample concentrations. |
| Linearity (r²) | > 0.995 | For the calibration curve. |
Table 2: Representative Performance Data for VOC Analysis in Soil using a Deuterated Internal Standard
| Parameter | Typical Value | Notes |
| Recovery | 70 - 130% | Matrix effects can be more significant in soil. |
| Precision (%RSD) | < 20% | Higher variability is common in solid matrices. |
| Method Detection Limit (MDL) | 1 - 10 µg/kg | Dependent on soil type and moisture content. |
| Limit of Quantification (LOQ) | 5 - 50 µg/kg | |
| Calibration Range | 5 - 500 µg/kg | |
| Linearity (r²) | > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of VOCs in environmental samples using this compound as an internal standard.
Logical Relationship of Isotope Dilution
This diagram illustrates the principle of using a deuterated internal standard for accurate quantification.
References
Troubleshooting & Optimization
Navigating Signal Variability in GC-MS: A Guide to Troubleshooting Deuterated Internal Standards
Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variations in Gas Chromatography-Mass Spectrometry (GC-MS) response when using deuterated internal standards. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols provide a comprehensive resource for identifying and resolving common issues encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard elute at a slightly different retention time than my target analyte?
This phenomenon is known as the chromatographic isotope effect. Deuterated compounds often elute slightly earlier than their non-deuterated (protium) analogs on most GC stationary phases. This is due to subtle differences in the physicochemical properties between the C-H and C-D bonds. The C-D bond is slightly shorter and stronger, leading to weaker intermolecular interactions with the stationary phase and, consequently, a shorter retention time. The magnitude of this effect can depend on the number and position of the deuterium (B1214612) atoms, as well as the GC column's stationary phase.
Q2: My analyte and deuterated internal standard show different peak areas even when they are at the same concentration. Is this normal?
Yes, it is common for an analyte and its deuterated analog to have different responses in the MS detector, even at equimolar concentrations. This can be attributed to several factors:
-
Differences in Ionization Efficiency: The native analyte may have a higher mass response than its deuterated counterpart due to differences in electronic structure, which can affect ionization efficiency.
-
Fragmentation Differences: The substitution of hydrogen with deuterium can sometimes alter the molecule's fragmentation pattern in the mass spectrometer.
-
Cross-Contribution of Ions: There might be a cross-contribution of ions between the analyte and the deuterated standard, especially if the deuterated standard is not 100% pure and contains some of the native analyte. In-source fragmentation can also lead to the formation of common ions.
Q3: My internal standard recovery is inconsistent and often low. What are the likely causes?
Inconsistent or poor recovery of deuterated internal standards can stem from several issues:
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the internal standard, leading to signal suppression or enhancement. This is a prevalent issue in both GC-MS and LC-MS analysis.
-
Extraction Inefficiency: The internal standard may not be efficiently extracted from the sample matrix. This can be due to the choice of extraction solvent, pH, or the solid-phase extraction (SPE) sorbent and procedure.
-
Inconsistent Sample Preparation: Variations in the sample preparation procedure from one sample to another can lead to fluctuating recovery.
-
Instability of the Deuterated Label: In some cases, the deuterium atoms can undergo back-exchange with hydrogen atoms from the sample or solvent (H/D back-exchange), leading to a decrease in the deuterated standard's signal.
Q4: My quantitative results are inaccurate despite using a deuterated internal standard. What should I investigate?
Inaccurate quantitative results can arise from several factors, even with a deuterated internal standard:
-
Lack of Co-elution: If the analyte and the internal standard do not co-elute perfectly, they may experience different matrix effects, leading to inaccurate quantification.
-
Differential Matrix Effects: Even with co-elution, the analyte and the deuterated standard can be affected to different extents by matrix components, a phenomenon known as differential matrix effects.
-
Isotopic or Chemical Impurities in the Standard: The presence of the unlabeled analyte or other impurities in the deuterated standard can lead to biased results.
-
Injector Discrimination: Differences in volatility between the analyte and the internal standard can cause them to be introduced into the GC column at different rates, a process known as injector discrimination.
Troubleshooting Guides
Guide 1: Investigating Response Variability and Poor Peak Shape
If you are experiencing inconsistent peak areas, a non-linear calibration curve, or poor peak shapes (e.g., tailing, fronting, or split peaks), use the following troubleshooting workflow.
Caption: Troubleshooting workflow for response variability and peak shape issues.
Guide 2: Diagnosing Retention Time Shifts
If you observe a significant or inconsistent shift in the retention times of your analyte and/or deuterated internal standard, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for retention time shifts.
Summary of Common Causes and Their Effects
The following table summarizes common causes of response variation between an analyte and its deuterated internal standard and their typical effects on analytical results.
| Cause | Effect on Analyte | Effect on Deuterated Standard | Impact on Results |
| Chromatographic Isotope Effect | Later Elution | Earlier Elution | Can lead to differential matrix effects and biased results if not co-eluting. |
| Matrix-Induced Ion Suppression | Decreased Peak Area | Decreased Peak Area | Can be corrected if both are affected equally; biased if affected differently. |
| Matrix-Induced Ion Enhancement | Increased Peak Area | Increased Peak Area | Can be corrected if both are affected equally; biased if affected differently. |
Technical Support Center: Mitigating Matrix Effects with 5-Methylheptan-3-ol-d18
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5-Methylheptan-3-ol-d18 as a deuterated internal standard to mitigate matrix effects in analytical experiments, particularly in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]
Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?
A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[1] Because they are chemically almost identical to the analyte of interest, they co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1] this compound serves this purpose for the analysis of 5-Methylheptan-3-ol and structurally similar compounds.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key considerations when selecting a deuterated internal standard like this compound?
A4: When selecting a deuterated internal standard, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Chemical Purity: The internal standard should be free from the unlabeled analyte and other impurities.
-
Stability: The deuterium (B1214612) labels should be on chemically stable positions of the molecule to prevent H/D exchange. It is best to avoid labeling at exchangeable sites like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups.[2]
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.[1]
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
This is a common issue that can be caused by several factors. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
-
Inaccurate Pipetting: Verify the accuracy and precision of the pipettes used for adding the internal standard.[2]
-
Variability in Sample Preparation: Ensure consistent sample preparation procedures, including extraction and reconstitution steps.[2]
-
Differential Matrix Effects: Investigate for differential matrix effects between samples. This may require further sample cleanup or optimization of the chromatographic method.[2]
-
Instability of the Internal Standard: Check for degradation of the internal standard in the sample matrix or during storage.[2]
Problem 2: The analyte and this compound do not co-elute.
A slight chromatographic shift, known as the deuterium isotope effect, can occur where the deuterated standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[3] While a small, consistent shift may be acceptable, significant separation can lead to differential matrix effects and inaccurate quantification.[3]
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[4]
-
Column Degradation: A loss of stationary phase or contamination of the column can affect the separation of the analyte and internal standard differently.[1] Consider replacing the analytical column.
-
Mobile Phase pH: For ionizable compounds, altering the mobile phase pH can change their ionization state and hydrophobicity, which may influence the degree of separation.[3]
Problem 3: Unexpectedly high or low analyte concentrations.
-
Incorrect Internal Standard Concentration: An error in the preparation of the this compound stock solution can lead to systematic errors in quantification. Carefully reprepare the internal standard solution and verify its concentration.[1]
-
Cross-Contamination: Carryover from a high concentration sample to a subsequent low concentration sample can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[1]
-
Purity of the Internal Standard: The presence of unlabeled 5-Methylheptan-3-ol in the deuterated standard can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is designed to quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Caption: Experimental workflow for the evaluation of matrix effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A.[1]
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (ME %): (Peak area of analyte in Set B / Peak area of analyte in Set A) x 100
-
Recovery Efficiency (RE %): (Peak area of analyte in Set C / Peak area of analyte in Set B) x 100
-
Process Efficiency (PE %): (Peak area of analyte in Set C / Peak area of analyte in Set A) x 100
-
Interpretation of Results:
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
Data Presentation
The following table summarizes hypothetical data from a matrix effect experiment using 5-Methylheptan-3-ol as the analyte and this compound as the internal standard.
| Sample Set | Analyte Peak Area (5-Methylheptan-3-ol) | IS Peak Area (this compound) | Analyte/IS Ratio | Matrix Effect (ME) % for Analyte | Matrix Effect (ME) % for IS |
| Set A (Neat) | 1,200,000 | 1,250,000 | 0.96 | N/A | N/A |
| Set B (Post-Spike) | 850,000 | 890,000 | 0.955 | 70.8% (Suppression) | 71.2% (Suppression) |
Analysis of Hypothetical Data:
In this example, both the analyte and the internal standard experience significant ion suppression (ME < 100%). However, because the degree of suppression is very similar for both, the analyte/IS ratio remains consistent between the neat solution and the post-spiked matrix. This demonstrates that this compound is effectively compensating for the matrix effect.
References
Technical Support Center: Optimizing Analyte and Deuterated Internal Standard Co-elution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the co-elution of analytes and their deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis. For researchers, scientists, and drug development professionals, ensuring the analyte and its corresponding stable isotope-labeled internal standard (SIL-IS) co-elute is critical for accurate and precise quantification.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: This phenomenon, often referred to as the "isotope effect," is a known occurrence in chromatography.[4] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can introduce slight changes to the physicochemical properties of the molecule, such as its lipophilicity.[4][5] In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[4][5] The extent of this retention time shift can be influenced by the number and location of the deuterium labels on the molecule.[4]
Q2: What are the consequences of poor co-elution?
A2: Incomplete co-elution can lead to significant issues with data accuracy and precision.[5][6] If the analyte and internal standard elute at different times, they may be subjected to varying degrees of matrix effects, such as ion suppression or enhancement.[5][7] This is known as "differential matrix effects" and can invalidate the corrective purpose of the internal standard, leading to scattered and inaccurate results.[5][6][7]
Q3: My deuterated internal standard and analyte show peak tailing or fronting. What could be the cause?
A3: Peak tailing or fronting for both the analyte and internal standard can be caused by several factors. These include chemical interactions with the stationary phase, such as with residual silanol (B1196071) groups, or interactions with metal surfaces in the system.[8] Other potential causes are a mismatch between the injection solvent and the mobile phase, column overload, or physical issues with the column like a partially blocked inlet frit or a collapsed column bed.[8][9][10]
Q4: Can I still achieve accurate quantification if my analyte and internal standard do not perfectly co-elute?
A4: While perfect co-elution is the ideal scenario, minor, consistent separation may be acceptable if it can be demonstrated that both compounds experience the same degree of matrix effects. However, if there is a steep gradient of co-eluting matrix components, even a small retention time difference can lead to significant differential matrix effects and compromise the integrity of the analysis.[1][7] It is highly recommended to optimize the method to achieve the best possible co-elution.[6]
Troubleshooting Guide for Poor Co-elution
Poor co-elution between an analyte and its deuterated internal standard is a common challenge during LC-MS method development. The following guide provides a systematic approach to troubleshooting and resolving this issue.
Step 1: Initial Assessment
First, carefully examine the chromatograms of the analyte and the internal standard. Determine the nature of the separation issue:
-
Consistent Retention Time Shift: The internal standard consistently elutes slightly before or after the analyte.
-
Variable Retention Times: The retention time difference between the analyte and internal standard is not consistent across injections.
-
Poor Peak Shape: Both peaks may be broad, tailing, or fronting, which can exacerbate separation issues.
Step-by-Step Troubleshooting Workflow
Caption: A logical workflow for systematically troubleshooting poor co-elution.
Step 2: Chromatographic Parameter Optimization
Adjusting the chromatographic method is the primary approach to improving co-elution.[5] The following parameters can be modified:
-
Mobile Phase Composition: The composition of the mobile phase significantly influences chromatographic separation.[11] Altering the solvent strength or the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can change the selectivity and potentially improve co-elution. The use of mobile phase additives can also impact the peak shape and retention.[12]
-
Gradient Elution Program: For methods using a gradient, modifying the slope can have a substantial effect on resolution.[7]
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and selectivity.[13][14] Systematically evaluating a range of column temperatures (e.g., 30°C, 40°C, 50°C) can help identify an optimal condition for co-elution.
-
Column Choice: If significant separation persists despite optimizing the above parameters, the issue may be with the column's high resolving power. In such cases, a column with a lower resolution may actually promote the overlap of the analyte and internal standard peaks.[5][6]
The following table summarizes the expected impact of these parameter changes on the retention time difference (ΔtR).
| Parameter Adjusted | Change | Expected Impact on Co-elution (ΔtR) | Considerations |
| Mobile Phase | Change organic modifier (e.g., ACN to MeOH) | May increase or decrease ΔtR | Can significantly alter selectivity. |
| Adjust pH or additive concentration | May improve peak shape and alter selectivity | Important for ionizable compounds. | |
| Gradient Slope | Decrease slope (make shallower) | Generally improves resolution, may increase ΔtR | Increases run time.[15] |
| Increase slope (make steeper) | Generally decreases resolution, may decrease ΔtR | Decreases run time.[15] | |
| Column Temperature | Increase temperature | May increase or decrease ΔtR | Can alter elution order.[13] |
| Decrease temperature | May increase or decrease ΔtR | Increases backpressure. |
Experimental Protocols
Protocol 1: Gradient Elution Optimization
This protocol outlines a systematic approach to optimizing a gradient elution method to improve co-elution.
-
Scouting Gradient:
-
Perform an initial broad gradient run (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution times of the analyte and internal standard.[15]
-
-
Narrow the Gradient Range:
-
Based on the scouting run, define a narrower gradient that starts just before the elution of the analyte/IS pair and ends shortly after.
-
-
Optimize the Gradient Slope:
-
Systematically vary the gradient time while keeping the start and end percentages of the organic solvent constant. For example, test gradient durations of 10, 15, and 20 minutes.
-
Analyze the chromatograms to determine which gradient slope provides the best co-elution.
-
-
Fine-Tune with Isocratic Holds:
-
If necessary, introduce short isocratic holds at the beginning or during the gradient to further refine the separation and improve co-elution.
-
Protocol 2: Matrix Effect Evaluation
This experiment is crucial for determining if poor co-elution is leading to differential matrix effects.[5]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the extracted blank matrix with the analyte and internal standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with the analyte and internal standard before performing the extraction procedure.
-
-
Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
-
Interpretation:
-
A significant difference in the Matrix Effect (%) between the analyte and the internal standard indicates the presence of differential matrix effects.
-
The following diagram illustrates how poor co-elution can lead to differential matrix effects.
Caption: How poor co-elution can lead to differential matrix effects.
By following these guidelines and protocols, researchers can effectively troubleshoot and optimize the co-elution of analytes and their deuterated internal standards, leading to more accurate and reliable quantitative results in their LC-MS analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. Effect of column temperature on elution order in gas chromatography [vtechworks.lib.vt.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Isotopic Exchange Issues with Deuterated Standards
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter with deuterated internal standards in your experiments, particularly concerning isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
A1: Isotopic exchange, in the context of deuterated standards, is the unintentional swapping of deuterium (B1214612) atoms on your internal standard (IS) with hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon, also known as "back-exchange," can seriously compromise the accuracy of quantitative analyses, especially in liquid chromatography-mass spectrometry (LC-MS).[1]
The core issue is that the mass spectrometer differentiates between your analyte and the deuterated IS based on their mass difference. If the deuterated IS loses its deuterium, it leads to two major problems:
-
Underestimation of the Internal Standard: The signal for the deuterated IS decreases, leading to an artificially high analyte-to-IS ratio and an overestimation of your analyte's concentration.[1]
-
Overestimation of the Analyte: The back-exchanged IS becomes indistinguishable from the native, unlabeled analyte, contributing to its signal and causing a "false positive" reading.[1][2]
Q2: Which parts of a molecule are most likely to undergo isotopic exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule.[1] Hydrogens attached to heteroatoms (e.g., oxygen, nitrogen) are generally the most susceptible to exchange. The lability of these hydrogens is also heavily influenced by pH.
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH₂, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization) |
| Aromatic/Aliphatic C-H | Low Lability | Generally stable under typical analytical conditions |
Q3: What are the primary factors that promote isotopic exchange?
A3: Several experimental factors can significantly influence the rate of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH.[2][3] The minimum exchange rate is typically observed around pH 2.5-3.[4][5] Exchange increases significantly in both strongly acidic and, particularly, basic conditions.[2][4]
-
Temperature: Higher temperatures accelerate chemical reactions, including isotopic exchange.[1][2] Storing and analyzing samples at elevated temperatures can lead to a significant loss of deuterium.[1][6]
-
Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) contain exchangeable protons and can facilitate the loss of deuterium.[1][2] Aprotic solvents such as acetonitrile (B52724) are preferable when stability is a concern.[4]
-
Label Position: As mentioned in Q2, the chemical environment of the deuterium atom is crucial. Labels on heteroatoms are much more prone to exchange than those on stable carbon positions.[2][7]
-
Sample Matrix: Components within a biological matrix, such as enzymes or other catalytic species, can facilitate the exchange process.[1][3]
Q4: How can I properly store and handle my deuterated standards to maintain their integrity?
A4: Proper storage and handling are critical to prevent degradation and isotopic exchange.
-
Temperature: For long-term storage, -20°C is often recommended. For shorter-term storage, refrigeration at 4°C may be sufficient. Always refer to the manufacturer's certificate of analysis for specific guidance.[8]
-
Solvent: Prepare stock solutions in a high-purity, aprotic solvent like acetonitrile whenever possible. If an aqueous solution is necessary, buffer it to a pH that minimizes exchange (typically pH 2.5-3). Avoid strongly acidic or basic solutions for storage.[4][9]
-
Container: Store standards in tightly sealed amber vials to protect from atmospheric moisture and light.[8]
-
Inert Atmosphere: For highly sensitive compounds, handling and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]
Q5: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
A5: Yes, this is a known phenomenon called the "isotopic effect" or "chromatographic shift."[7][10] Deuterated compounds can be slightly less lipophilic than their non-deuterated counterparts, causing them to elute slightly earlier in reversed-phase chromatography.[7] This can be problematic because if the analyte and IS elute in regions with different levels of matrix-induced ion suppression or enhancement, the IS will not accurately compensate for these effects, leading to inaccurate quantification.[11][12]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to isotopic exchange.
Symptom 1: I see a decreasing internal standard signal and/or an increasing analyte signal in my QC samples over time.
This is a classic sign of isotopic back-exchange.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of MS Parameters for 5-Methylheptan-3-ol-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry (MS) parameters for 5-Methylheptan-3-ol-d18. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in a laboratory setting?
A1: this compound is the deuterium-labeled version of 5-Methylheptan-3-ol. Its primary use is as an internal standard in quantitative analyses, particularly in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of the non-deuterated analyte.
Q2: What are the expected major fragment ions for 5-Methylheptan-3-ol in electron ionization (EI) GC-MS?
A2: Based on the NIST mass spectrum of 5-Methylheptan-3-ol, the molecular ion (M+) at m/z 130 is expected to be of low abundance or absent.[1][2] The fragmentation pattern of branched-chain alcohols is characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). For 5-Methylheptan-3-ol, the most prominent fragment ions observed are typically at m/z 59 and m/z 83.[1][2]
Q3: How do I select precursor and product ions for MS/MS analysis of this compound?
A3: For the deuterated standard, this compound, the molecular weight is increased by the mass of 18 deuterium (B1214612) atoms. The most abundant ion in the full scan spectrum, which is often a fragment ion, is typically chosen as the precursor ion. Based on the fragmentation of the non-deuterated analog, you can predict the corresponding deuterated fragments. For instance, the fragment at m/z 59 in the unlabeled compound corresponds to the [CH(OH)CH2CH3]+ fragment. For the fully deuterated d18 compound, this fragment would be significantly shifted. A logical starting point for method development would be to select the deuterated equivalent of the most abundant fragments of the unlabeled compound as precursor ions and then identify their major product ions after collision-induced dissociation (CID).
Q4: What are the key MS parameters to optimize for this compound?
A4: The critical MS parameters to optimize for quantitative analysis include:
-
Ionization Mode: Electron ionization (EI) is common for GC-MS analysis of volatile compounds like 5-Methylheptan-3-ol.
-
Precursor and Product Ions: Selection of specific and intense ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is crucial for sensitivity and selectivity.
-
Collision Energy (CE): This parameter in MS/MS instruments needs to be optimized to achieve efficient fragmentation of the precursor ion into a stable and abundant product ion. A collision energy ramp experiment is often performed to determine the optimal value.
-
Cone Voltage/Declustering Potential: This parameter influences the transmission of ions from the source to the mass analyzer and can affect the degree of in-source fragmentation. Optimization is necessary to maximize the signal of the precursor ion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Inappropriate GC oven temperature program. 3. Co-elution with an interfering matrix component. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for polar compounds. Consider derivatization of the alcohol to a less polar silyl (B83357) ether. 2. Optimize the initial oven temperature, ramp rate, and final temperature to ensure proper focusing of the analyte on the column. 3. Improve sample cleanup procedures or adjust the chromatographic conditions to separate the analyte from interferences. |
| Low Signal Intensity / Poor Sensitivity | 1. Sub-optimal MS parameters (e.g., collision energy, cone voltage). 2. Inefficient ionization. 3. Analyte degradation in the injector. | 1. Perform a systematic optimization of collision energy and cone voltage to maximize the signal for the selected MRM transition. 2. Ensure the ion source is clean and functioning correctly. 3. Use a lower injector temperature or a faster injection speed to minimize thermal degradation. |
| Inconsistent Internal Standard Response | 1. Isotopic exchange of deuterium with hydrogen from the solvent or matrix. 2. Inaccurate spiking of the internal standard. 3. Differential matrix effects between the analyte and internal standard. | 1. While less likely for a fully deuterated alkyl chain, ensure the use of aprotic solvents where possible. Check for any potential for back-exchange under your experimental conditions.[3][4] 2. Use a calibrated pipette and ensure proper mixing after adding the internal standard to the sample. 3. While a deuterated standard minimizes this, significant matrix differences can still have an effect. Improve sample clean-up to reduce matrix components. |
| Isotopic Overlap / Crosstalk | The natural isotopic abundance of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. | 1. For this compound, the large mass difference from the unlabeled analyte makes significant overlap unlikely. However, for other deuterated standards with fewer labels, this can be a concern. 2. If observed, ensure high isotopic purity of the standard and consider mathematical corrections if necessary. |
Experimental Protocols
Representative GC-MS Method for the Analysis of 5-Methylheptan-3-ol
This protocol provides a starting point for the analysis of 5-Methylheptan-3-ol and can be adapted for its deuterated analog. For improved peak shape and sensitivity, derivatization is often recommended for alcohols in GC-MS analysis.
1. Sample Preparation (with Derivatization)
-
Standard Preparation: Prepare a stock solution of 5-Methylheptan-3-ol in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Internal Standard Spiking: Add a known concentration of this compound to all calibration standards, quality controls, and unknown samples.
-
Derivatization: To 100 µL of the sample, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial and heat at 60-70°C for 30 minutes. Allow to cool before analysis.
2. GC-MS Parameters
The following table summarizes suggested starting parameters for a GC-MS system. These will require optimization for your specific instrument and application.
| Parameter | Suggested Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 50 °C for 2 min, Ramp: 10 °C/min to 250 °C, Hold: 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (for initial identification) or Selected Ion Monitoring (SIM) for quantification |
3. Proposed SIM Ions
For quantitative analysis using SIM, the following ions can be monitored. These are based on the expected fragmentation of the TMS-derivatized 5-Methylheptan-3-ol and its deuterated analog.
| Compound | Proposed Quantifier Ion (m/z) | Proposed Qualifier Ion(s) (m/z) |
| 5-Methylheptan-3-ol-TMS | 159 | 73, 117 |
| This compound-TMS | 177 | 73, 135 |
Note: The exact m/z values for the deuterated compound's fragments will depend on the specific fragmentation pathway and the number of deuterium atoms retained in the fragment.
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of 5-Methylheptan-3-ol using its deuterated internal standard.
Caption: A logical troubleshooting workflow for common issues in the GC-MS analysis of this compound.
References
Technical Support Center: Stability of 5-Methylheptan-3-ol-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylheptan-3-ol-d18. The information addresses common stability issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including:
-
Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents, especially under acidic or basic conditions, can facilitate hydrogen-deuterium (H-D) exchange at the hydroxyl group.[1] Aprotic solvents are generally preferred for long-term storage to maintain isotopic purity.[1]
-
Temperature: Higher temperatures accelerate the rates of both chemical degradation and potential H-D exchange.[1][2] For long-term storage, temperatures of -20°C or lower are recommended.[1][2]
-
Light Exposure: Like many organic molecules, this compound may be susceptible to photodegradation.[1][2] It is advisable to store solutions in amber vials or in the dark.[1][2]
-
Atmosphere: Exposure to atmospheric oxygen can lead to oxidation.[1][2] Handling and storing the compound under an inert atmosphere, such as nitrogen or argon, can mitigate this risk.[1][2]
-
pH: Extreme pH values in aqueous or protic solutions can catalyze degradation reactions such as dehydration or H-D exchange.[1][3] Neutral pH is generally recommended for aqueous environments.[1]
Q2: I am observing a decrease in the isotopic purity of my this compound standard over time. What could be the cause?
A2: A decrease in isotopic purity is likely due to hydrogen-deuterium (H-D) exchange. This is particularly a risk for the deuterium (B1214612) on the hydroxyl (-OD) group when in the presence of protic solvents (e.g., water, methanol, ethanol). The protons from the solvent can exchange with the deuterium on the alcohol. To prevent this, consider using aprotic solvents for storage and sample preparation whenever possible.[1]
Q3: What are the expected chemical degradation products of this compound?
A3: As a secondary alcohol, this compound is susceptible to two primary degradation pathways:
-
Oxidation: Oxidation of the secondary alcohol group will form the corresponding ketone, 5-methylheptan-3-one.[4][5] This can be promoted by the presence of oxidizing agents or exposure to atmospheric oxygen over time.[1][4]
-
Dehydration: Under acidic conditions or at elevated temperatures, 5-Methylheptan-3-ol can undergo dehydration to form a mixture of alkenes, primarily 5-methylhept-2-ene and 5-methylhept-3-ene.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Isotopic Purity (H-D Exchange) | Use of protic solvents (e.g., methanol, water). | 1. Switch to an aprotic solvent such as acetonitrile, tetrahydrofuran (B95107) (THF), or dioxane for stock solutions. 2. If an aqueous solution is necessary, prepare it fresh and maintain a neutral pH.[1] 3. For long-term storage, evaporate the solvent and store the neat compound under an inert atmosphere at low temperature. |
| Appearance of a New Peak Corresponding to 5-Methylheptan-3-one in GC-MS/LC-MS | Oxidation of the alcohol. | 1. Store the compound and its solutions under an inert atmosphere (nitrogen or argon).[1][2] 2. Avoid exposure to air, especially at elevated temperatures. 3. Ensure solvents are peroxide-free. |
| Inconsistent Analytical Results | Compound degradation during sample preparation or analysis. | 1. Minimize the time samples are kept at room temperature before analysis.[7] 2. Assess the stability of the compound under your specific experimental conditions by running a time-course experiment.[7] 3. Ensure the analytical method (e.g., GC inlet temperature) is not causing thermal degradation. |
| Precipitation of the Compound from Solution | Poor solubility or solvent evaporation. | 1. Verify the solubility of this compound in the chosen solvent at the desired concentration. 2. Ensure solvent containers are properly sealed to prevent evaporation, which would increase the compound's concentration. |
Stability Data Summary
| Solvent | Storage Condition | Expected Stability (Illustrative) | Potential Degradation Pathway |
| Acetonitrile | -20°C, in the dark, under N₂ | > 99% remaining after 6 months | Minimal degradation |
| Methanol | -20°C, in the dark, under N₂ | 95-99% remaining after 6 months | Slow H-D exchange at the hydroxyl group |
| Water (pH 7) | 4°C, in the dark | 90-95% remaining after 1 month | H-D exchange, potential for microbial growth |
| Dichloromethane | -20°C, in the dark, under N₂ | > 99% remaining after 6 months | Minimal degradation |
Experimental Protocol: Short-Term Stability Assessment of this compound
This protocol outlines a method to assess the short-term stability of this compound in a chosen solvent.
1. Objective: To determine the stability of this compound in a specific solvent at a defined temperature over a 48-hour period.
2. Materials:
-
This compound
-
High-purity solvent (e.g., Acetonitrile, HPLC grade)
-
Volumetric flasks and pipettes
-
Amber glass autosampler vials with septa caps
-
Analytical instrument (GC-MS or LC-MS)
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a suitable working concentration for your analytical method (e.g., 10 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of the working solution into an autosampler vial and analyze it using a validated GC-MS or LC-MS method. This will serve as the baseline.[1]
-
Sample Storage: Dispense aliquots of the working solution into several amber autosampler vials, seal them, and store them under the desired experimental conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), retrieve one vial from storage and analyze it.[1]
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Compare the peak area at each time point to the T=0 peak area to determine the percentage of the compound remaining.
-
Monitor the chromatograms for the appearance of new peaks that could correspond to degradation products like 5-methylheptan-3-one.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Internal Standard Correction for Analyte Loss
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using internal standards to correct for analyte loss during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard?
An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[1] Its primary purpose is to compensate for the variability that can be introduced during the analytical workflow.[2] Since the IS is subjected to the same experimental conditions as the analyte of interest, any loss of analyte during steps like extraction, derivatization, or injection should be mirrored by a proportional loss of the internal standard.[3][4] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite these variations.[5]
Q2: How do I choose an appropriate internal standard?
The ideal internal standard should closely mimic the chemical and physical properties of the analyte.[6] Key criteria for selecting a suitable internal standard include:
-
Structural Similarity: It should be structurally similar to the analyte to ensure similar behavior during sample preparation and analysis.[7]
-
Absence in Samples: The internal standard must not be naturally present in the samples being analyzed.[5]
-
Co-elution (for LC/GC): It should have a similar, but not identical, retention time to the analyte, ensuring it experiences similar matrix effects.[8]
-
Distinguishable Signal: The signal from the internal standard must be clearly distinguishable from the analyte signal and any other components in the sample matrix. For mass spectrometry, this is often achieved by using stable isotope-labeled internal standards.[8]
For mass spectrometry applications, stable isotope-labeled (SIL) internal standards are considered the gold standard.[9][10] These are molecules where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same ionization efficiency and matrix effects, but are distinguishable by their mass-to-charge ratio (m/z).[9]
Q3: When in the experimental workflow should I add the internal standard?
The internal standard should be added as early as possible in the sample preparation process.[2][11] Typically, it is added to the sample before any extraction, cleanup, or concentration steps. This ensures that the IS experiences all the same potential sources of loss and variability as the analyte throughout the entire workflow.[3]
Q4: How is the analyte concentration calculated when using an internal standard?
Instead of creating a calibration curve based on the absolute analyte response, you create a curve based on the ratio of the analyte response to the internal standard response.[12] The steps are as follows:
-
Prepare a series of calibration standards with known analyte concentrations.
-
Add a constant, known concentration of the internal standard to each calibration standard and to your unknown samples.[11]
-
Analyze the standards and samples using your analytical method (e.g., LC-MS, GC-MS).
-
For each standard, calculate the response ratio: (Analyte Peak Area) / (Internal Standard Peak Area).
-
Plot the response ratio (y-axis) against the known analyte concentration (x-axis) to generate a calibration curve.
-
For your unknown samples, calculate the response ratio from the measured peak areas.
-
Use the calibration curve to determine the concentration of the analyte in your unknown samples based on their response ratios.[13]
Troubleshooting Guide
Issue 1: High variability in the internal standard signal across samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use positive displacement pipettes for viscous samples. Pre-wet pipette tips. |
| Poor Mixing | Vortex or thoroughly mix samples immediately after adding the internal standard to ensure homogeneity.[2] |
| Instrument Instability | Check for instrument drift or fluctuations in sensitivity. A consistent IS signal in standards but not in samples may point to matrix effects.[6][9] |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the internal standard. Evaluate matrix effects by comparing the IS response in neat solution versus in an extracted blank matrix.[10][14] Consider a more rigorous sample cleanup or a different internal standard. |
| Degradation of Internal Standard | Verify the stability of the internal standard in the sample matrix and under the storage conditions used. |
Issue 2: The analyte-to-internal standard response ratio is not consistent for replicate injections of the same sample.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Injection Volume | While the IS should correct for this, significant variability can be problematic. Check the autosampler for air bubbles and ensure proper syringe washing. Modern autosamplers typically have high precision (<0.5% imprecision), so this is less common.[7] |
| Poor Chromatographic Resolution | If the analyte and internal standard peaks are not well-separated, integration can be inconsistent. Optimize the chromatographic method to improve resolution. |
| Carryover | Analyte or internal standard from a previous injection may be carried over, affecting the accuracy of the current measurement. Implement a more rigorous needle wash or inject a blank solvent between samples. |
Issue 3: The internal standard does not correct for analyte loss.
| Possible Cause | Troubleshooting Steps |
| Poor Choice of Internal Standard | The internal standard may not have similar enough chemical or physical properties to the analyte. It might have different extraction recovery or be affected differently by matrix effects. Re-evaluate the choice of IS; a stable isotope-labeled version of the analyte is the best option.[10] |
| Different Extraction Recoveries | The analyte and the internal standard may have different affinities for the extraction solvent or solid-phase extraction sorbent. Modify the extraction protocol to ensure both are recovered with similar efficiency. |
| Analyte Binding | The analyte may be binding to proteins or other matrix components to a different extent than the internal standard. Consider sample pre-treatment steps to disrupt binding. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve and Quality Control Samples with an Internal Standard
-
Prepare Analyte Stock Solution: Accurately weigh a known amount of pure analyte standard and dissolve it in a suitable solvent to create a concentrated stock solution.
-
Prepare Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a suitable solvent to create a concentrated stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations that span the expected range of the unknown samples.
-
Spike with Internal Standard: Add a precise and constant volume of the internal standard stock solution to each calibration standard, quality control (QC) sample, and unknown sample.[11] The final concentration of the IS should be consistent across all samples.
-
Sample Preparation: Subject all samples (standards, QCs, and unknowns) to the same sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the prepared samples using the chosen analytical instrument (e.g., LC-MS/MS).
Data Presentation
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1.0 | 50 | 1,250 | 55,000 | 0.023 |
| 5.0 | 50 | 6,300 | 54,500 | 0.116 |
| 10.0 | 50 | 12,800 | 55,200 | 0.232 |
| 50.0 | 50 | 64,500 | 54,800 | 1.177 |
| 100.0 | 50 | 130,000 | 55,100 | 2.359 |
Table 2: Troubleshooting Internal Standard Variability - A Case Study
| Sample ID | IS Peak Area | % Deviation from Mean | Analyte Conc. (ng/mL) | Notes |
| Blank | 54,800 | -0.4% | 0 | |
| Cal 1 | 55,200 | +0.4% | 1.0 | |
| Cal 2 | 54,500 | -0.9% | 5.0 | |
| Unknown 1 | 55,100 | +0.2% | 25.4 | |
| Unknown 2 | 26,300 | -52.2% | 28.1 (Inaccurate) | Potential IS addition error. Re-analysis required.[2] |
| Unknown 3 | 54,900 | -0.2% | 78.9 |
Visualizations
Caption: Experimental workflow for analyte quantification using an internal standard.
Caption: Logical diagram of how internal standards correct for variable sample loss.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. nebiolab.com [nebiolab.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Choosing an Internal Standard [restek.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. benchchem.com [benchchem.com]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. chromforum.org [chromforum.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
dealing with non-linear calibration curves in isotope dilution assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-linear calibration curves in isotope dilution assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linearity in my isotope dilution assay calibration curve?
Non-linearity in calibration curves is a frequent issue in LC-MS based assays and can stem from multiple sources, ranging from sample preparation to instrument limitations.[1][2] Identifying the root cause is crucial for accurate quantification.
The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated.[1][3][4] This means the detector response is no longer proportional to the number of ions hitting it, causing the curve to plateau at the upper end.[5] This behavior is often linked to the absolute analyte response (ion intensity) rather than the concentration itself.[3][4]
-
Matrix Effects: Components within the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte and its isotope-labeled internal standard in the MS source.[6][7] This can lead to ion suppression or enhancement, which may be concentration-dependent and result in a non-linear response.[1][8] While isotope dilution is designed to compensate for matrix effects, significant or differential effects on the analyte and standard can still introduce non-linearity.[6][7]
-
Inaccurate Standard Preparation: Errors made during the preparation of stock solutions or in the serial dilution process are a primary source of calibration curve inaccuracies and non-linearity.[1][5]
-
Isotopic Interferences or Crosstalk: Significant spectral overlap between the analyte and the isotopic standard can contribute to a non-linear theoretical response curve.[9] This is more common when the mass difference between the analyte and the standard is small.
-
Analyte-Specific Issues: At high concentrations, some molecules may form dimers or multimers, which can lead to a non-linear response.[2]
Q2: How can I systematically troubleshoot a non-linear calibration curve?
A systematic approach is the best way to identify the source of non-linearity. The workflow below outlines a step-by-step process for troubleshooting. Start by examining the nature of the non-linearity (e.g., at high concentrations only vs. across the entire range) to guide your investigation.
Q3: My curve remains non-linear after troubleshooting. Which regression model is most appropriate?
If inherent, reproducible non-linearity exists, using a regression model that accurately describes the data is necessary. Linear regression is preferred for its simplicity, but forcing a linear fit onto non-linear data will lead to inaccurate quantification, especially at the low and high ends of the curve.[10] The two most common alternatives are quadratic regression and weighted linear regression.
While a quadratic fit can often improve the coefficient of determination (R²), it should be used with caution as it can mask underlying analytical issues or overfit the data.[10][11] Weighted regression is often a better choice, as it addresses the common issue of heteroscedasticity (unequal variance) in analytical data.[11][12]
| Parameter | Unweighted Linear Regression | Weighted (1/x or 1/x²) Linear Regression | Quadratic Regression |
| Equation | y = ax + b | y = ax + b (minimizes weighted residuals) | y = ax² + bx + c |
| Best For... | Data that is truly linear and homoscedastic (uniform variance across the range). | Data with heteroscedasticity, where variance increases with concentration.[12][13] This is very common in LC-MS data. | Data with a consistent, gentle, and reproducible curve, often due to detector saturation or other physical phenomena.[11] |
| Pros | Simple, robust, and the preferred model when applicable.[10] | Improves accuracy and precision at the lower end of the curve by giving high-concentration points less influence (weight).[11][14] | Can extend the dynamic range of an assay by accurately modeling a curved response.[4] |
| Cons | Can be heavily biased by high-concentration standards and provides inaccurate results for heteroscedastic data.[11] | May slightly increase error at the high end of the curve.[11] The choice of weighting factor (1/x vs 1/x²) may need to be empirically justified. | Higher risk of overfitting the data.[10] Using a quadratic fit can mask correctable experimental problems.[11] Requires more calibration points than a linear fit.[15] |
Q4: What is heteroscedasticity and why is it important for my calibration curve?
Heteroscedasticity refers to the unequal variance of errors across the range of an independent variable.[16] In analytical chemistry, this means that the random error (imprecision) of your measurement is not constant across all concentrations.[2] Typically, the absolute error is larger for high-concentration standards than for low-concentration standards, while the relative error (%RSD) may be more constant.[14]
This is a critical concept because the most common type of curve fitting, Ordinary Least Squares (OLS) or unweighted regression, assumes that the variance is uniform (homoscedastic).[13] When this assumption is violated, the high-concentration standards, with their larger absolute variance, disproportionately influence the regression line.[11] This leads to greater inaccuracy at the low end of the curve, which is often the most critical region for determining limits of detection and quantification.[2]
Using a weighted regression (e.g., with weighting factors of 1/x or 1/x²) counteracts this by giving less weight to the data points with higher variance (the high-concentration standards), resulting in a more accurate and precise model, especially at lower concentrations.[12][13]
Experimental Protocols
Q5: Can you provide a standard protocol for preparing calibration standards using serial dilution?
Accurate preparation of calibration standards is fundamental to achieving a reliable calibration curve.[5] A serial dilution is an efficient and common method for preparing standards that cover a wide concentration range.[17] It is recommended to use at least 5-6 non-zero concentration levels for a robust curve.[18][19]
Objective: To create a series of 6 working calibration standards from a primary stock solution, ranging from 1 ng/mL to 100 ng/mL.
Materials:
-
Certified primary stock solution of the analyte (e.g., 1 mg/mL in methanol).
-
Isotope-labeled internal standard (IS) working solution (at a fixed concentration, e.g., 50 ng/mL).
-
Matrix blank (e.g., charcoal-stripped serum, drug-free plasma).
-
Calibrated precision pipettes and sterile tips.
-
Volumetric flasks and appropriate vials.
-
Diluent (e.g., 50:50 methanol/water).
Methodology:
-
Prepare an Intermediate Stock Solution:
-
Dilute the 1 mg/mL primary stock solution to create a more manageable intermediate stock.
-
For example, pipette 10 µL of the 1 mg/mL stock into a 10 mL volumetric flask and bring to volume with diluent. This creates a 1000 ng/mL intermediate stock solution.
-
-
Perform the Serial Dilution:
-
Label six tubes or vials for your working standards (e.g., S6 to S1).
-
Standard 6 (S6 - 100 ng/mL): Pipette 100 µL of the 1000 ng/mL intermediate stock into the "S6" tube. Add 900 µL of diluent. Vortex to mix. This is your highest concentration standard.
-
Standard 5 (S5 - 50 ng/mL): Pipette 500 µL of the freshly made S6 (100 ng/mL) into the "S5" tube. Add 500 µL of diluent. Vortex to mix. (This is a 1:2 dilution).
-
Standard 4 (S4 - 25 ng/mL): Pipette 500 µL of S5 (50 ng/mL) into the "S4" tube. Add 500 µL of diluent. Vortex to mix.
-
Standard 3 (S3 - 10 ng/mL): Pipette 400 µL of S4 (25 ng/mL) into the "S3" tube. Add 600 µL of diluent. Vortex to mix. (This is a 1:2.5 dilution).
-
Standard 2 (S2 - 5 ng/mL): Pipette 500 µL of S3 (10 ng/mL) into the "S2" tube. Add 500 µL of diluent. Vortex to mix.
-
Standard 1 (S1 - 1 ng/mL): Pipette 200 µL of S2 (5 ng/mL) into the "S1" tube. Add 800 µL of diluent. Vortex to mix. (This is a 1:5 dilution).
-
-
Spike Standards into Matrix:
-
For each calibration level, take a fixed volume of the matrix blank (e.g., 95 µL).
-
Add a small, fixed volume of the corresponding working standard (e.g., 5 µL). This minimizes the amount of organic solvent added to the matrix.
-
This creates your final calibration standards ready for extraction.
-
-
Add Internal Standard:
-
To each final calibration standard (and to your unknown samples and QCs), add a fixed volume of the internal standard working solution (e.g., 10 µL of 50 ng/mL IS).
-
The samples are now ready for the sample preparation/extraction procedure.[20]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The matrix effect in particle beam liquid chromatography/mass spectrometry and reliable quantification by isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 10. researchgate.net [researchgate.net]
- 11. More Than You Ever Wanted to Know About Calibrations, Part 2 – Curve Fits and Weighting [restek.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. chromforum.org [chromforum.org]
- 15. chromforum.org [chromforum.org]
- 16. Heteroscedasticity: A Full Guide to Unequal Variance | DataCamp [datacamp.com]
- 17. Serial Dilution Calculator and Planner | AAT Bioquest [aatbio.com]
- 18. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Ion Suppression with Deuterated Standards
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using deuterated internal standards to minimize ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using deuterated internal standards?
A1: Ion suppression is a matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins).[1][2] This results in a decreased signal intensity for your analyte, which can lead to inaccurate and unreliable quantification.[3][4] Deuterated internal standards (d-IS) are used with the assumption that they will co-elute with the analyte and experience the same degree of ion suppression.[5] The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification.[6] However, if the analyte and the d-IS experience different degrees of ion suppression (differential ion suppression), the accuracy of the results can be severely compromised.[2][7]
Q2: I'm using a deuterated internal standard, but I still see significant ion suppression and variability in my results. Why is this happening?
A2: While deuterated standards are a powerful tool, they may not always perfectly compensate for matrix effects.[7] The most common reason for this is a slight chromatographic separation between the analyte and its deuterated analog.[8] This is often referred to as the "isotope effect," where the deuterium-labeled compound may elute slightly earlier than the non-labeled analyte due to differences in lipophilicity.[8] If the analyte and d-IS do not perfectly co-elute, they can be exposed to different co-eluting matrix components, leading to differential ion suppression and inaccurate quantification.[7][8]
Q3: How can I determine if my analyte and its deuterated internal standard are experiencing differential ion suppression?
A3: A post-column infusion experiment is a key method to identify regions of ion suppression within your chromatographic run.[2][6] Additionally, a matrix effect evaluation can quantify the degree of suppression for both the analyte and the internal standard. A significant difference in the matrix effect percentage between the two confirms differential ion suppression.[4]
Q4: My deuterated internal standard elutes slightly earlier than my analyte. Is this a significant problem?
A4: Yes, even a small difference in retention time can be a major issue.[7][8] Perfect co-elution is critical for the deuterated standard to accurately compensate for matrix effects.[8] If they separate, they are likely moving through different zones of co-eluting matrix components, which can cause them to be suppressed to different extents, thus invalidating the correction.
Q5: Are there alternatives to deuterated standards that are less likely to show chromatographic separation?
A5: Yes. Stable isotope-labeled internal standards using heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[9][10] The physicochemical differences between a ¹³C-labeled molecule and its unlabeled counterpart are generally smaller than those for deuterium (B1214612) labeling, leading to a much lower likelihood of chromatographic separation.[9]
Troubleshooting Guides
Problem 1: Inconsistent analyte/internal standard response ratio across samples.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and deuterated internal standard.[7][8]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of the analyte and the deuterated internal standard. If a separation is observed, chromatographic optimization is necessary.[7]
-
Optimize Chromatography:
-
Modify Gradient: A shallower gradient can sometimes improve co-elution.[11]
-
Change Column: Using a column with a different stationary phase may alter selectivity and achieve co-elution.[11]
-
Lower Resolution Column: In some cases, a column with lower resolving power can be used to ensure the analyte and internal standard peaks overlap completely.[8]
-
-
Improve Sample Preparation: More rigorous sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove the interfering matrix components that cause suppression.[4][6]
-
Consider a ¹³C-Labeled Standard: If chromatographic separation cannot be resolved, switching to a ¹³C-labeled internal standard is a highly effective solution.[4][9]
-
Problem 2: Poor sensitivity and low signal-to-noise for the analyte, even with an internal standard.
-
Possible Cause: Severe ion suppression from a complex sample matrix is affecting both the analyte and the internal standard.[6]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.[6] This will help you adjust your chromatography to move your analyte's elution to a "cleaner" part of the chromatogram.
-
Enhance Sample Cleanup: Implement or optimize a robust sample preparation method.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[13][14] However, be mindful that this will also dilute your analyte.
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is often less susceptible to matrix effects.[11]
-
Optimize MS Source Conditions: Adjusting parameters like capillary voltage and gas flow can sometimes mitigate ion suppression.[15][16]
-
Quantitative Data Summary
The following table illustrates how to calculate and interpret matrix effects for an analyte and its deuterated internal standard. The goal is to have the matrix effect be as close to 100% as possible and for the values for the analyte and IS to be very similar.
| Sample Set | Description | Analyte Peak Area | IS Peak Area | Matrix Effect (%) |
| Set A | Analyte + IS in neat solution | 1,200,000 | 1,500,000 | N/A |
| Set B | Analyte + IS spiked into extracted blank matrix | 650,000 | 765,000 | Analyte: 54.2% IS: 51.0% |
| Set C | Analyte + IS in neat solution | 1,200,000 | 1,500,000 | N/A |
| Set D | Analyte + IS spiked into extracted blank matrix (after optimization) | 1,050,000 | 1,320,000 | Analyte: 87.5% IS: 88.0% |
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.[7]
In the initial run (Set B), both the analyte and IS show significant ion suppression (around 50%). After optimizing the sample preparation and chromatography (Set D), the ion suppression is greatly reduced, and the matrix effect is nearly identical for both, leading to more accurate quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression Zones
-
Objective: To identify retention time regions where co-eluting matrix components cause ion suppression.[6]
-
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece connector
-
Analyte standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
-
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Configure the LC-MS system with the analytical column.
-
Connect the LC column outlet to one port of a tee-piece.
-
Connect a syringe pump infusing the analyte standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the mass spectrometer inlet.
-
Begin the infusion and acquire data to establish a stable baseline signal for the analyte.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline signal. Any significant drop in the signal indicates a region of ion suppression.[6]
-
Protocol 2: Evaluation of Matrix Effect
-
Objective: To quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.[7]
-
Materials:
-
Analyte and deuterated internal standard stock solutions
-
Blank biological matrix
-
LC-MS system
-
-
Methodology:
-
Prepare Sample Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent (e.g., mobile phase).
-
Prepare Sample Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the analyte and internal standard into the extracted matrix just before the final reconstitution step.[7]
-
Analyze both sets of samples using your LC-MS method.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak area of analyte in Set B / Peak area of analyte in Set A) * 100
-
Repeat the calculation for the internal standard.
-
-
Interpretation: A value close to 100% indicates a negligible matrix effect. A value significantly below 100% indicates ion suppression.[7] Compare the matrix effect values for the analyte and the internal standard to check for differential effects.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 16. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC Analysis of 5-Methylheptan-3-ol
This technical support center provides troubleshooting guidance for common peak shape issues encountered during the gas chromatography (GC) analysis of 5-Methylheptan-3-ol. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve chromatographic problems, ensuring data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in the GC analysis of alcohols like 5-Methylheptan-3-ol?
The most frequently encountered issues are peak tailing, peak fronting, and split peaks.[1] Alcohols are polar compounds and are particularly susceptible to these issues due to their tendency to interact with active sites within the GC system.[1]
Q2: Why is achieving a symmetrical (Gaussian) peak shape crucial for our analysis?
A symmetrical peak is fundamental for accurate and reproducible quantification.[1] Poor peak shape can lead to incorrect peak integration, diminished resolution between adjacent peaks, and reduced sensitivity, which ultimately compromises the reliability of analytical results.[1]
Q3: What are "active sites" in a GC system, and how do they impact the analysis of 5-Methylheptan-3-ol?
Active sites are locations within the GC flow path, such as the inlet liner, column, and seals, that can interact with polar compounds like alcohols through hydrogen bonding.[2] These interactions can delay the elution of a portion of the analyte molecules, leading to peak tailing.[2] Employing deactivated liners and columns is critical to minimize this effect.[3]
Troubleshooting Guide 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is elongated. This is the most common peak shape problem when analyzing active compounds like alcohols.
Q: My 5-Methylheptan-3-ol peak is tailing. What is the most likely cause?
A: Peak tailing for polar compounds like 5-Methylheptan-3-ol is often caused by unwanted interactions with active sites in the GC system or issues with the column installation.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing in alcohol analysis.
Q: How can I resolve tailing caused by the GC inlet?
A: The inlet is a common source of activity. Regular maintenance is key.
-
Inlet Liner : Non-volatile residues from previous injections can accumulate on the liner, creating active sites that cause peak tailing.[1] It is advisable to inspect the liner daily and replace it if it appears discolored or contains particulate matter. Always use high-quality, deactivated liners.
-
Septum : A worn or cored septum can be a source of leaks and contamination.[4] For instruments that see heavy use, daily replacement of the septum is recommended.[4]
Q: What if the problem lies with my GC column?
A: If inlet maintenance does not resolve the issue, the column may be the culprit.
-
Improper Installation : A poorly cut column end or incorrect insertion depth in the inlet can lead to peak shape problems.[2] Ensure the column is cut cleanly at a 90° angle and positioned at the correct height as per the manufacturer's guidelines.[2]
-
Column Choice : For the analysis of alcohols, polar "wax" type columns (polyethylene glycol phases) are often recommended as they provide good peak shape.[1] Using a column with a stationary phase that is incompatible with polar analytes can result in tailing.
-
Contamination : The front end of the column can become contaminated over time. Trimming 10-20 cm from the front of the column can often resolve the issue.[2]
Troubleshooting Guide 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front part of the peak is broader than the back.
Q: My 5-Methylheptan-3-ol peak is fronting. What are the potential causes?
A: Peak fronting is most commonly caused by column overload, where too much sample is introduced into the column.[5][6] It can also be a result of incompatibility between the sample solvent and the stationary phase.[5]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Q: How can I address column overload?
A: To mitigate column overload, you can try the following:
-
Reduce Injection Volume : Injecting a smaller volume of the sample.
-
Dilute the Sample : Reducing the concentration of 5-Methylheptan-3-ol in your sample.[5]
-
Increase the Split Ratio : This will reduce the amount of sample that reaches the column.[2]
-
Use a Higher Capacity Column : Columns with a thicker stationary phase film or a wider internal diameter can handle larger sample loads.[5]
Troubleshooting Guide 3: Split Peaks
Split peaks appear as two or more peaks that are not fully resolved.
Q: What causes the peak for 5-Methylheptan-3-ol to split?
A: Split peaks can be caused by both physical and chemical issues within the GC system.[2] Common causes include improper column installation, issues with the injection technique, and incompatibility between the sample solvent and the stationary phase.[7]
Troubleshooting Workflow for Split Peaks
Caption: Troubleshooting workflow for split peaks.
Q: How can I troubleshoot split peaks?
A: A systematic approach is recommended:
-
Check Column Installation : An improper column cut or incorrect positioning in the inlet can cause flow disruptions leading to split peaks.[4] Re-cutting the column and ensuring it is installed at the correct depth is a crucial first step.[2]
-
Examine the Inlet Liner : The absence of packing material, like glass wool, in the liner can lead to the formation of aerosol droplets that do not vaporize uniformly, causing peak splitting.[7] Using a liner with appropriate packing can help ensure homogeneous sample vaporization.[7]
-
Solvent and Stationary Phase Compatibility : A mismatch in polarity between the sample solvent and the column's stationary phase can prevent the solvent from evenly wetting the stationary phase, resulting in split peaks.[7] Ensure the solvent and stationary phase have similar polarities.[7]
-
Initial Oven Temperature (for splitless injection) : If using splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analyte band.[2]
Data and Protocols
Table 1: Recommended GC Parameters for 5-Methylheptan-3-ol Analysis
| Parameter | Recommendation | Rationale |
| Column | Polar (e.g., "Wax" or Polyethylene Glycol) | "Like dissolves like" principle ensures good peak shape for polar alcohols.[1] |
| Inlet Liner | Deactivated with glass wool | Minimizes active sites and promotes homogeneous sample vaporization.[7] |
| Injection Mode | Split | To avoid column overload, which can cause peak fronting.[5] |
| Split Ratio | 50:1 to 100:1 (starting point) | Reduces the amount of sample reaching the column.[4] |
| Inlet Temperature | 250 °C (typical) | Ensures complete vaporization of the analyte. |
| Oven Program | Start at a lower temperature and ramp up | Allows for good separation from other components. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Flow Rate | 1-2 mL/min | Optimize for best efficiency and peak shape. |
Experimental Protocol: Inlet Liner and Septum Replacement
-
Cool Down the Inlet : Before any maintenance, ensure the GC inlet has cooled to a safe temperature (below 50 °C).
-
Turn Off Gases : Turn off the carrier gas and any other gases flowing to the inlet.
-
Remove the Septum Nut : Unscrew the septum nut from the top of the inlet.
-
Replace the Septum : Remove the old septum and replace it with a new one. Be careful not to touch the new septum with bare hands to avoid contamination.
-
Remove the Inlet Liner : Use appropriate tools to carefully remove the inlet liner from the inlet.
-
Install the New Liner : Place a new, deactivated liner into the inlet, ensuring the O-ring is properly seated.
-
Reassemble : Screw the septum nut back on, but do not overtighten.
-
Restore Gas Flow and Heat : Turn the carrier gas back on and restore the inlet to its setpoint temperature.
-
Leak Check : Perform a leak check to ensure all connections are secure.
-
Conditioning : Allow the system to equilibrate before running samples.
Experimental Protocol: Column Installation
-
Column Cutting : Using a ceramic scoring wafer or a diamond-tipped scribe, lightly score the fused silica (B1680970) tubing.[3] Gently flex the column to create a clean, 90-degree break.[2] Examine the cut end with a magnifier to ensure it is clean and square.[3]
-
Ferrule and Nut Installation : Slide a new nut and ferrule onto the column end.
-
Column Insertion : Carefully insert the column into the inlet to the depth recommended by the instrument manufacturer.
-
Tighten the Nut : Tighten the nut according to the manufacturer's instructions to secure the column and create a leak-free seal.
-
Detector End : Repeat the process for the detector end of the column.
-
Leak Check and Conditioning : After installation, perform a leak check and condition the column as required.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 4. chromforum.org [chromforum.org]
- 5. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. GC Troubleshooting—Split Peaks [restek.com]
Technical Support Center: Mitigating Matrix Effects in VOC Analysis through Sample Dilution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in Volatile Organic Compound (VOC) analysis. The following sections offer practical advice and detailed protocols to help you effectively use sample dilution as a tool to improve data quality and accuracy.
Troubleshooting Guide
This guide addresses common issues encountered when using sample dilution to mitigate matrix effects in VOC analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor analyte recovery after dilution. | The dilution factor is too high, bringing the analyte concentration below the instrument's limit of detection (LOD) or limit of quantitation (LOQ). | - Reduce the dilution factor and re-analyze the sample.- If high dilution is necessary to overcome severe matrix effects, consider using a more sensitive analytical instrument or a larger initial sample volume. |
| Inconsistent or non-reproducible results across different dilutions. | - The matrix effect is not being adequately addressed by the chosen dilution factors.- The analyte may be unstable in the dilution solvent.- Inconsistent sample preparation or dilution technique. | - Perform a dilution series experiment to identify the optimal dilution factor where the calculated concentration of the analyte remains constant across several dilutions.- Ensure the chosen dilution solvent is compatible with the analyte and does not cause degradation.- Standardize the sample preparation and dilution workflow to minimize variability. |
| Analyte signal is still suppressed or enhanced after dilution. | The matrix effect is particularly strong, and the chosen dilution factor is insufficient to eliminate it. | - Increase the dilution factor. For some complex matrices, dilution factors as high as 1:100 may be necessary.[1]- Combine sample dilution with other matrix effect mitigation strategies, such as the use of matrix-matched calibrants or internal standards. |
| High background noise or interfering peaks from the dilution solvent. | The dilution solvent contains impurities that are interfering with the analysis. | - Use high-purity, VOC-free solvents for dilution.- Analyze a blank sample of the dilution solvent to check for any background contamination. |
| Difficulty determining if a matrix effect is present. | It is unclear whether variations in analyte response are due to matrix effects or other experimental variables. | - Conduct a recovery experiment by spiking a known concentration of the analyte into both the sample matrix and a clean solvent. A significant difference in recovery (e.g., outside of 80-120%) indicates the presence of a matrix effect.[2]- Analyze a series of dilutions of the sample. If a matrix effect is present, the calculated analyte concentration will change with the dilution factor until the matrix effect is sufficiently minimized. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in VOC analysis?
Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) due to the presence of other components in the sample matrix.[2] These interfering components can co-elute with the target VOCs and affect their ionization efficiency in the mass spectrometer or their response in other detectors.
2. How does sample dilution help to reduce matrix effects?
Sample dilution reduces the concentration of all components in the sample, including the interfering matrix components.[3] By lowering the concentration of these interfering substances, their impact on the analyte's signal is minimized, leading to more accurate and reliable quantification.
3. What is the primary disadvantage of using sample dilution?
The main drawback of sample dilution is that it also reduces the concentration of the target analyte. This can potentially lower the analyte signal to a level that is below the instrument's limit of quantitation (LOQ) or even the limit of detection (LOD), which could compromise the required sensitivity of the analysis.[4]
4. How do I determine the optimal dilution factor for my sample?
The optimal dilution factor is the lowest dilution that effectively minimizes the matrix effect without compromising the sensitivity of the analysis. This can be determined experimentally by analyzing a series of dilutions of the sample (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) and calculating the analyte concentration for each. The concentration should plateau at the point where the matrix effect is overcome.
5. What solvents are suitable for diluting samples for VOC analysis?
The choice of solvent depends on the sample matrix and the analytical method. For aqueous samples, high-purity, VOC-free water is often used.[5] For other sample types, organic solvents like methanol (B129727) may be suitable, provided they are not on the target analyte list and are compatible with the analytical instrumentation.[5] It is crucial to use a solvent that is free from any interfering contaminants.
Quantitative Data on Sample Dilution and Matrix Effects
The effectiveness of sample dilution in mitigating matrix effects is dependent on the nature of the sample matrix and the properties of the VOCs being analyzed. The following table summarizes experimental data on the impact of sample dilution on the analysis of VOCs in a complex biological matrix.
| Sample Matrix | VOCs Analyte Class (by Boiling Point) | Recommended Dilution Factor (Sample:Diluent) | Outcome | Reference |
| Whole Blood | < 100°C | 1:2 (blood:water) | Allowed for quantitative recoveries. | [3][6] |
| Whole Blood | 100°C - 150°C | 1:5 (blood:water) | Required to overcome a stronger matrix effect and achieve quantitative recoveries. | [3][6] |
| Whole Blood | > 150°C | > 1:5 (blood:water) | Dilution proved to be inefficient for quantitative recovery. | [3][6] |
Experimental Protocols
Protocol 1: Determining the Presence of Matrix Effects and the Optimal Dilution Factor
This protocol describes a method to systematically evaluate the presence of matrix effects and identify an appropriate dilution factor for a given sample matrix and analyte.
1. Materials:
- Your sample matrix
- A certified standard of your target VOC analyte
- High-purity dilution solvent (e.g., VOC-free water or methanol)
- Appropriate glassware and syringes for sample preparation
2. Procedure:
- Prepare a Spiked Sample: Spike a known concentration of the target VOC analyte into your sample matrix. The final concentration should be well above the expected limit of quantitation.
- Prepare a Solvent Standard: Prepare a standard of the same target VOC analyte at the same final concentration as the spiked sample, but in the clean dilution solvent.
- Analyze the Undiluted Spiked Sample: Analyze the undiluted spiked sample according to your established analytical method (e.g., GC-MS).
- Analyze the Solvent Standard: Analyze the solvent standard.
- Calculate Initial Recovery: Calculate the recovery of the analyte in the undiluted spiked sample using the following formula: Recovery (%) = (Response of analyte in spiked sample / Response of analyte in solvent standard) x 100 A recovery significantly outside the range of 80-120% suggests the presence of a matrix effect.[2]
- Prepare a Dilution Series: Prepare a series of dilutions of the spiked sample using the high-purity dilution solvent. Common dilution factors to test are 1:2, 1:5, 1:10, 1:20, and 1:50.
- Analyze the Diluted Samples: Analyze each of the diluted samples.
- Calculate Recovery for Each Dilution: For each dilution, calculate the analyte concentration, taking the dilution factor into account.
- Determine the Optimal Dilution Factor: The optimal dilution factor is the lowest dilution at which the calculated analyte concentration becomes consistent with further dilutions, indicating that the matrix effect has been minimized.
Visualizations
Caption: Mechanism of matrix effects in VOC analysis.
Caption: Workflow for determining the optimal sample dilution.
References
- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 2. Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations - Canada.ca [canada.ca]
- 3. Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsus.com [eurofinsus.com]
- 5. chromforum.org [chromforum.org]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
Validation & Comparative
A Comparative Guide to GC-MS Method Validation: The Superiority of 5-Methylheptan-3-ol-d18 as an Internal Standard
In the landscape of analytical chemistry, particularly within pharmaceutical development and research, the validation of analytical methods is paramount to ensure data integrity and reliability. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds. The choice of an appropriate internal standard (IS) is critical in mitigating variability and ensuring the accuracy of quantitative results. This guide provides an objective comparison of GC-MS method validation using a deuterated internal standard, 5-Methylheptan-3-ol-d18, against alternative approaches, supported by experimental data.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards are chemically almost identical to the analyte of interest, with the only difference being the presence of heavy isotopes (e.g., deuterium). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through sample preparation, injection, and chromatographic separation, effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[2][3]
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the advantages of using a deuterated internal standard, a hypothetical validation study for the quantification of a volatile analyte, "Analyte X," in a complex matrix is presented. The performance of this compound is compared against a non-deuterated structural analog internal standard (e.g., 2-Methylheptan-3-ol) and an external standard method (no internal standard).
Table 1: Comparison of GC-MS Method Validation Parameters
| Validation Parameter | Method with this compound (IS) | Method with Non-Deuterated IS (Structural Analog) | External Standard Method |
| Linearity (R²) | > 0.999[2] | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 92.0 - 108.5% | 85.0 - 115.0% |
| Precision (RSD%) | < 3% | < 8% | < 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL | 2.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3.0 ng/mL | 7.5 ng/mL |
The data clearly demonstrates that the method employing this compound as an internal standard exhibits superior linearity, accuracy, and precision. The lower limits of detection and quantification indicate a more sensitive method, which is crucial for trace-level analysis in complex matrices. The improved performance is primarily attributed to the ability of the deuterated standard to compensate for matrix-induced signal suppression or enhancement, a common challenge in GC-MS analysis.[2]
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. Below are the key experimental protocols for the GC-MS validation study.
1. Sample Preparation
A liquid-liquid extraction procedure was employed to isolate "Analyte X" and the internal standard from the sample matrix.
-
To 1 mL of the sample, 10 µL of the internal standard working solution (this compound or non-deuterated IS at 1 µg/mL) was added.
-
The sample was vortexed for 30 seconds.
-
2 mL of methyl tert-butyl ether (MTBE) was added, and the mixture was vortexed for 2 minutes.
-
The sample was centrifuged at 4000 rpm for 5 minutes.
-
The organic layer was transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen.
-
The residue was reconstituted in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
3. Validation Parameters
-
Linearity: Calibration curves were prepared by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration over a range of 1-100 ng/mL.
-
Accuracy: Determined by spiking known concentrations of the analyte into a blank matrix at three different levels (low, medium, and high) and calculating the percent recovery.
-
Precision: Assessed by analyzing replicate samples at three different concentrations on the same day (intra-day precision) and on three different days (inter-day precision).
-
LOD and LOQ: Determined based on the signal-to-noise ratio, with LOD at a ratio of 3:1 and LOQ at a ratio of 10:1.
Visualizing the Workflow and Logic
To further clarify the experimental and logical flow, the following diagrams were generated using Graphviz.
References
- 1. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Researcher's Guide to Internal Standards for VOC Analysis: A Comparative Look at 5-Methylheptan-3-ol-d18
For researchers, scientists, and drug development professionals engaged in the analysis of volatile organic compounds (VOCs), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible quantification. This guide provides a comparative overview of 5-Methylheptan-3-ol-d18 and other common internal standards used in VOC analysis by gas chromatography-mass spectrometry (GC-MS).
The ideal internal standard should closely mimic the physicochemical properties of the target analytes, ensuring that it behaves similarly during sample preparation, injection, and analysis. This allows it to compensate for variations in sample matrix effects, injection volume, and instrument response.[1] Deuterated compounds are often considered the gold standard for use as internal standards in mass spectrometry-based methods because their chemical and physical properties are nearly identical to their non-deuterated counterparts, yet they are distinguishable by their mass-to-charge ratio.[2]
Comparison of this compound with Other Internal Standards
This compound is a deuterated form of 5-methylheptan-3-ol, a branched-chain alcohol.[3][4] Its structure makes it a suitable internal standard for the analysis of various aliphatic and oxygenated VOCs. The following table compares the theoretical performance of this compound with other commonly used internal standards for VOC analysis.
| Internal Standard | Chemical Class | Ideal for Analyzing | Advantages | Potential Limitations |
| This compound | Deuterated Aliphatic Alcohol | Alcohols, ketones, and other polar VOCs. May also be suitable for some non-polar aliphatic compounds. | Structurally similar to a range of branched and straight-chain alcohols and related compounds. High degree of deuteration (d18) minimizes isotopic overlap with native analytes. | May not be suitable for the analysis of aromatic or halogenated VOCs due to differences in chemical properties. |
| Benzene-d6 | Deuterated Aromatic Hydrocarbon | Aromatic VOCs (e.g., benzene, toluene, xylenes). | Excellent chemical match for aromatic analytes, leading to similar extraction and chromatographic behavior. | Not ideal for aliphatic or polar VOCs. Benzene is a known carcinogen, requiring careful handling. |
| Toluene-d8 | Deuterated Aromatic Hydrocarbon | Aromatic VOCs, particularly those with similar volatility to toluene. | Similar advantages to Benzene-d6, with slightly different volatility. | Not ideal for aliphatic or polar VOCs. |
| Fluorobenzene | Fluorinated Aromatic Hydrocarbon | Aromatic and some halogenated VOCs. | Not naturally occurring in most samples. Good chromatographic properties. | Chemical and physical properties differ more significantly from non-fluorinated analytes compared to deuterated standards. |
| 1,4-Dichlorobenzene-d4 | Deuterated Halogenated Aromatic | Halogenated VOCs. | Good chemical match for chlorinated and brominated analytes. | Limited applicability to non-halogenated compounds. |
Experimental Workflow for VOC Analysis using an Internal Standard
The following diagram illustrates a typical experimental workflow for the quantification of VOCs using a deuterated internal standard like this compound.
Logical Relationship of Internal Standard Function
The core principle of using an internal standard is to establish a reliable ratio between the analyte and the standard. This relationship helps to correct for variations during the analytical process.
Representative Experimental Protocol
1. Materials and Reagents
-
Target VOC analytes
-
This compound (Internal Standard)
-
Methanol (B129727) (or other suitable solvent)
-
Deionized water
-
20 mL headspace vials with septa
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards containing the target VOCs at known concentrations in the appropriate matrix (e.g., water). Spike each calibration standard with the internal standard stock solution to a final concentration of 10 ng/mL.
-
Sample Preparation: To 10 mL of the sample in a 20 mL headspace vial, add the internal standard stock solution to achieve a final concentration of 10 ng/mL.
3. HS-SPME Procedure
-
Equilibrate the sample vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
4. GC-MS Analysis
-
Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan
-
Mass Range: m/z 35-350 (for full scan)
-
Monitor characteristic ions for each target analyte and for this compound.
-
5. Data Analysis
-
Integrate the peak areas of the target analytes and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the samples from the calibration curve.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable methods for VOC analysis. This compound, as a deuterated aliphatic alcohol, presents a theoretically sound option for the quantification of a range of polar and non-polar volatile compounds. While direct comparative studies are limited, its properties align with the key criteria for an effective internal standard. Researchers should validate its performance for their specific analytes and matrices to ensure optimal results. The provided experimental protocol offers a starting point for method development and adaptation.
References
A Definitive Guide to the Accuracy and Precision of Stable Isotope Dilution Assays
For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative analyses, Stable Isotope Dilution Assays (SIDA), particularly when coupled with mass spectrometry (Isotope Dilution Mass Spectrometry or IDMS), stand as a gold standard for accuracy and precision. This guide provides an objective comparison of SIDA/IDMS with other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate quantification strategy.
Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that delivers highly accurate and precise measurements of analytes in a wide range of complex matrices.[1] It is widely regarded as a definitive method in analytical chemistry because it effectively minimizes errors that can arise from sample loss during preparation and analysis.[1] The fundamental principle of IDMS involves adding a known quantity of an isotopically labeled version of the analyte, often called an internal standard or "spike," to the sample.[1]
Unparalleled Accuracy and Precision
The hallmark of SIDA/IDMS lies in its exceptional accuracy and precision, with precision typically better than 0.25%.[2] This is largely attributed to the use of a stable isotope-labeled internal standard, which is chemically and physically almost identical to the analyte of interest.[3] This near-perfect mimicry allows it to compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, which are common sources of error in other methods.
Key Advantages of Stable Isotope Dilution Assays:
-
Correction for Sample Loss: The isotopic internal standard experiences the same losses as the native analyte during extraction, purification, and analysis. By measuring the ratio of the analyte to the internal standard, these losses are effectively nullified.
-
Mitigation of Matrix Effects: In complex matrices such as blood, plasma, or food samples, other components can interfere with the analyte's signal, leading to ion suppression or enhancement in mass spectrometry. The isotopically labeled standard is affected by these matrix effects in the same way as the analyte, ensuring that the measured ratio remains accurate.[4][5]
-
High Specificity: The use of mass spectrometry for detection provides high specificity, allowing the analyte to be distinguished from other closely related compounds.
Comparative Performance of Analytical Methods
The choice of a quantification method significantly impacts the reliability of experimental results. While other methods like external standard and standard addition are widely used, they often fall short of the accuracy and precision achievable with SIDA/IDMS, especially in complex sample matrices.
| Performance Metric | Stable Isotope Dilution Assay (SIDA/IDMS) | External Standard Calibration | Internal Standard (Non-Isotopic) | Standard Addition |
| Accuracy | Very High (often considered a definitive method)[1][6] | Variable; prone to matrix effects and sample loss errors[7] | High, but depends on the similarity of the internal standard to the analyte | High; corrects for matrix effects but not for sample loss during preparation |
| Precision (RSD) | Excellent (<1% to ~15%)[8][9] | Good to Poor (can be >15% in complex matrices) | Good (<15%) | Good (<15%) |
| Correction for Sample Loss | Yes | No | Partial (depends on when the standard is added) | No |
| Correction for Matrix Effects | Yes[4][5] | No | Partial (depends on the similarity of the internal standard) | Yes |
| Requirement for Labeled Standard | Yes | No | No | No |
| Example Application | Quantification of mycotoxins in maize with apparent recoveries of 88-105% and RSDs of 4-11%.[4][5] | Can result in 18-38% lower quantification than certified values due to matrix suppression.[7] | Use of a structurally similar but not isotopically labeled compound as an internal standard. | Analysis of analytes in complex environmental samples. |
Experimental Protocols
The successful implementation of a stable isotope dilution assay requires careful attention to detail in the experimental protocol. Below are generalized and specific example protocols.
General Experimental Workflow for SIDA/IDMS
-
Sample Preparation: The biological or environmental sample is accurately weighed or measured.
-
Spiking: A precisely known amount of the stable isotope-labeled internal standard is added to the sample at the earliest possible stage.[1]
-
Homogenization/Extraction: The sample is homogenized to ensure thorough mixing of the analyte and the internal standard, followed by extraction of the analyte.
-
Purification/Cleanup: The extract is purified to remove interfering matrix components.
-
Analysis by LC-MS/MS: The purified extract is injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.
-
Data Analysis: The peak areas of the native analyte and the isotopically labeled internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the sample is then determined from this curve.[1]
Visualizing the Workflow and Principles
To further clarify the concepts and procedures, the following diagrams illustrate the logical flow of a stable isotope dilution assay and the fundamental principle of isotope dilution.
Caption: Workflow of a Stable Isotope Dilution Assay.
Caption: Principle of Isotope Dilution.
Conclusion
For quantitative analysis where accuracy and precision are paramount, stable isotope dilution assays, particularly when coupled with mass spectrometry, offer a superior analytical solution. By effectively compensating for sample loss and matrix effects, SIDA/IDMS provides highly reliable and defensible data, making it an indispensable tool in clinical diagnostics, pharmaceutical development, food safety, and environmental monitoring. While the initial cost of isotopically labeled standards may be higher, the enhanced data quality and reduction in sample repeats often justify the investment for critical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. imreblank.ch [imreblank.ch]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Stable Isotope Dilution Assays for the Analysis of Natural Forms of Vitamin B12 in Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 5-Methylheptan-3-ol for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 5-Methylheptan-3-ol, a volatile organic compound of interest in various research and development fields. In the absence of a direct inter-laboratory comparison study for this specific analyte, this document outlines common and effective techniques, presenting their typical performance characteristics based on the analysis of similar volatile alcohols. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methods.
The primary method for the quantification of 5-Methylheptan-3-ol is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME) for enhanced sensitivity and matrix effect reduction.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of two common GC-MS based methods for the quantification of volatile alcohols like 5-Methylheptan-3-ol. These values are representative and may vary based on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Method A: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | Method B: Direct Liquid Injection GC-MS (DLI-GC-MS) |
| Principle | Analyte is partitioned from the sample matrix into the headspace and adsorbed onto a coated fiber prior to GC-MS analysis. | A liquid sample is directly injected into the GC-MS system. |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | 1 - 20 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L | 5 - 50 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | 5 - 15% | 3 - 10% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Sample Throughput | Lower (due to extraction time) | Higher |
| Matrix Effect | Minimized | Can be significant |
| Primary Application | Trace analysis in complex matrices (e.g., biological fluids, beverages). | Analysis of relatively clean samples or higher concentrations. |
Experimental Protocols
Method A: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
This method is highly suitable for the trace-level quantification of 5-Methylheptan-3-ol in complex matrices such as biological fluids or environmental samples.
1. Sample Preparation:
-
Pipette 1-5 mL of the sample into a 10 or 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., 5-Methylheptan-3-ol-d3 or a structurally similar compound).
-
Add a salt (e.g., NaCl, to 25% w/v) to increase the volatility of the analyte.
-
Seal the vial immediately with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Place the vial in a heated agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30 minutes).
3. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a few minutes.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target quantification, using characteristic ions of 5-Methylheptan-3-ol (e.g., m/z 57, 87, 115). Full scan mode can be used for initial identification.
-
4. Quantification:
-
Create a calibration curve using standards prepared in a matrix similar to the samples.
-
Calculate the concentration of 5-Methylheptan-3-ol based on the peak area ratio of the analyte to the internal standard.
Method B: Direct Liquid Injection GC-MS (DLI-GC-MS)
This method is simpler and faster, suitable for samples with higher concentrations of 5-Methylheptan-3-ol and cleaner matrices.
1. Sample Preparation:
-
If necessary, dilute the sample with a suitable solvent (e.g., methanol, dichloromethane).
-
Add a known amount of an internal standard.
-
Transfer the sample to a GC vial.
2. GC-MS Analysis:
-
Injector: Inject 1 µL of the sample into the GC inlet at a suitable temperature (e.g., 240°C) with an appropriate split ratio (e.g., 10:1 or 20:1).
-
Column: Use a polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) for better peak shape of alcohols.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp: Increase to 220°C at 15°C/min.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Mass Spectrometer: Same as Method A.
3. Quantification:
-
Similar to Method A, using a calibration curve prepared by direct injection of standards.
Visualizations
Caption: A generalized workflow for an inter-laboratory comparison study.
Caption: A typical analytical workflow for quantifying 5-Methylheptan-3-ol.
Cross-Validation of Analytical Methods for Volatile Organic Compounds Using 5-Methylheptan-3-ol-d18 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of a representative volatile organic compound (VOC), using 5-Methylheptan-3-ol-d18 as an internal standard. The information presented is a synthesis of established analytical validation principles and typical performance data for these methodologies.
Introduction to this compound
This compound is the deuterated form of 5-methylheptan-3-ol. Its use as an internal standard is advantageous in quantitative mass spectrometry-based methods. The incorporation of stable heavy isotopes allows it to be distinguished from the non-labeled analyte by its mass-to-charge ratio, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis. This minimizes variability and improves the accuracy and precision of quantification. It is a suitable internal standard for the analysis of volatile and semi-volatile organic compounds by both GC-MS and LC-MS.
Comparative Analysis of GC-MS and LC-MS/MS Methods
While no direct inter-laboratory cross-validation studies for a single analyte using this compound were identified in the public domain, this guide constructs a comparison based on typical performance characteristics of each platform for the analysis of small volatile molecules.
Table 1: Comparison of Quantitative Performance for a Hypothetical Volatile Analyte
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 5% |
| Inter-day Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Sample Throughput | Lower | Higher |
| Derivatization Requirement | Often not required for volatile analytes | May be required for improved retention and ionization |
Experimental Protocols
Below are detailed, representative methodologies for the quantitative analysis of a volatile organic compound using this compound as an internal standard by GC-MS and LC-MS/MS.
GC-MS Method
This method is suitable for the analysis of volatile compounds that can be readily introduced into the gas phase.
1. Sample Preparation:
-
Aliquots of the sample (e.g., plasma, urine, or environmental water sample) are transferred to a headspace vial.
-
An appropriate volume of a stock solution of this compound is added to each sample, calibrator, and quality control (QC) sample to achieve a final concentration of 10 ng/mL.
-
Samples are sealed and vortexed.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Ions monitored will be specific to the analyte and this compound.
LC-MS/MS Method
This method is applicable for volatile compounds that are soluble in common liquid chromatography mobile phases and can be ionized effectively.
1. Sample Preparation:
-
Protein precipitation is performed for biological samples by adding three volumes of cold acetonitrile (B52724) containing this compound (final concentration 10 ng/mL) to one volume of the sample.
-
Samples are vortexed and centrifuged to pellet the precipitated protein.
-
The supernatant is transferred to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components. For example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). MRM transitions for the analyte and this compound are optimized.
Methodology Diagrams
Caption: Workflow for quantitative analysis of a volatile organic compound using GC-MS.
A Guide to Selecting Internal Standards for Accurate Aroma Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of volatile aroma compounds, achieving precise and reliable quantification is paramount. The inherent volatility of these compounds, coupled with complex sample matrices, can introduce significant variability during sample preparation and analysis. The use of an internal standard is a critical technique to mitigate these challenges and ensure the integrity of analytical data.
An internal standard (IS) is a known amount of a specific compound added to a sample before analysis. By monitoring the signal of the IS relative to the analyte of interest, variations introduced during sample preparation, injection, and instrument response can be corrected, leading to improved accuracy and precision. This guide provides an objective comparison of common internal standards, supported by experimental data, and detailed methodologies to aid in the selection of the most appropriate IS for your aroma analysis needs.
Core Principles for Internal Standard Selection
The ideal internal standard should mimic the chemical and physical properties of the target analytes as closely as possible. This ensures that any losses or variations experienced by the analytes during the analytical process are mirrored by the internal standard. The fundamental criteria for selecting a suitable internal standard include:
-
Chemical Similarity: The internal standard should be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction and chromatographic analysis.
-
Not Naturally Present: To avoid interference and inaccurate quantification, the internal standard must not be naturally present in the sample matrix.
-
High Purity: The internal standard must be of high purity to allow for the accurate preparation of standard solutions.
-
Chromatographic Resolution: The internal standard should be well-separated from the analytes of interest in the chromatogram to ensure accurate peak integration.
-
Chemical Stability: The chosen compound must be chemically stable and not react with the sample matrix or degrade during the entire analytical procedure.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the quality of analytical results. Isotopically labeled standards, such as deuterated compounds, are often considered the gold standard in mass spectrometry-based methods due to their near-identical chemical and physical properties to the target analyte. Non-labeled compounds that are structurally similar to the analytes are also widely used.
Below is a comparison of the performance of different types of internal standards based on key analytical parameters.
Table 1: Comparison of No Internal Standard vs. a Structural Analog Internal Standard
This table demonstrates the improvement in precision when using an internal standard for the analysis of Eugenol.
| Parameter | Without Internal Standard | With Internal Standard (Hexadecane) |
| Analyte | Eugenol | Eugenol |
| Concentration | 0.5 mg/mL | 0.5 mg/mL |
| Number of Replicates | 5 | 5 |
| Relative Standard Deviation (%RSD) | 1.8% | 0.4% |
Data synthesized from a study on the analysis of Eugenol. The use of Hexadecane as an internal standard significantly reduced the relative standard deviation, indicating enhanced precision.[1]
Table 2: Comparison of Deuterated vs. Non-Deuterated Internal Standards for Matrix Effect Compensation
This table illustrates the superior ability of a deuterated internal standard to compensate for matrix effects in the analysis of a hypothetical analyte.
| Parameter | Non-Deuterated Internal Standard | Deuterated Internal Standard |
| Number of Matrix Sources | 6 | 6 |
| Coefficient of Variation (CV) of IS-Normalized Matrix Factor | 18.2% | 3.5% |
Data synthesized from a comparative study on internal standards for bioanalysis. A lower CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect, highlighting the superior performance of the deuterated internal standard.
Logical Workflow for Internal Standard Selection
The selection of an appropriate internal standard is a systematic process that involves several key decision points. The following diagram illustrates a logical workflow to guide researchers in choosing the most suitable internal standard for their specific aroma analysis application.
References
A Comparative Guide to the Limit of Detection and Quantification for 5-Methylheptan-3-ol Analysis
For Researchers, Scientists, and Drug Development Professionals
Data Summary: Performance of Analytical Methods for Higher Alcohols
The following table summarizes the typical limits of detection and quantification achieved for higher alcohols, which are analogous in chemical properties and analytical behavior to 5-Methylheptan-3-ol. These values are compiled from various studies employing Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
| Analyte Class | Analytical Method | Matrix | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reference |
| Higher Alcohols | HS-GC-FID | Wine | 0.2 - 1.0 mg/L | Not Specified | [1] |
| Fusel Oils | HS-GC | Distilled Liquors & Sakè | 0.24 - 1.09 mg/L | Not Specified | [2] |
| Higher Alcohols | HS-GC-FID | Alcoholic Beverages | ~0.50 mg/L (lowest calibration) | Not Specified | [3] |
| Volatile Compounds | GC-MS | Blood | 0.1 - 0.2 mg/L | 0.5 - 1.0 mg/L | [4] |
| Various Alcohols | HS-GC-FID | Fermented Beverages | 0.1 - 0.3 mg/L | 0.5 - 1.0 mg/L | [5] |
Note: The LOD and LOQ are method-dependent and can vary based on the specific instrumentation, sample matrix, and preparation protocol. The values presented above should be considered as a general reference for method development and validation for 5-Methylheptan-3-ol.
Experimental Protocols: A Generalized Approach
The determination of 5-Methylheptan-3-ol in various matrices typically involves sample preparation followed by chromatographic analysis. Below are detailed methodologies representative of those used for analogous higher alcohols.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a common technique for the extraction of volatile and semi-volatile compounds from liquid and solid samples.
Protocol:
-
Sample Aliquoting: Place a defined volume (e.g., 5 mL) of the liquid sample into a headspace vial. For solid samples, a specific weight (e.g., 1 g) is used.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) to each sample, calibrator, and quality control sample.[6]
-
Matrix Modification: Addition of salt (e.g., NaCl) to the sample can improve the extraction efficiency of some analytes by increasing their vapor pressure.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Transfer the SPME fiber to the GC injector where the adsorbed analytes are thermally desorbed onto the analytical column.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique suitable for a wide range of analytes.
Protocol:
-
Sample Measurement: Take a precise volume of the liquid sample.
-
pH Adjustment: Adjust the pH of the sample if necessary to optimize the partitioning of the analyte into the organic solvent.
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane, diethyl ether) to the sample and mix vigorously (e.g., vortexing or shaking).
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to break up emulsions.
-
Collection: Carefully collect the organic layer containing the analyte.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to increase the analyte concentration.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification capabilities for volatile compounds.
Typical GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is commonly used for the separation of alcohols.
-
Oven Temperature Program: A temperature gradient is used to separate analytes based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
Method Validation: Determining LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
Common Approaches:
-
Signal-to-Noise Ratio: The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ as the concentration that gives a ratio of 10:1.
-
Standard Deviation of the Blank: The LOD can be calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve. The LOQ is calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve.
-
Calibration Curve Method: Based on the standard deviation of the y-intercepts of regression lines.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the determination of LOD and LOQ for 5-Methylheptan-3-ol analysis.
References
- 1. Monitoring of the Wines’ Quality by Gas Chromatography: HSS-GC/FID Method Development, Validation, Verification, for Analysis of Volatile Compounds [mdpi.com]
- 2. Determination of acetaldehyde, methanol and fusel oils in distilled liquors and sakès by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ives-openscience.eu [ives-openscience.eu]
- 4. GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling 5-Methylheptan-3-ol-d18
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of 5-Methylheptan-3-ol-d18. The following procedures are based on available data for structurally similar compounds and general best practices for handling deuterated and flammable materials. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is a conservative amalgamation of known hazards of similar chemicals.
Personal Protective Equipment (PPE)
Due to the flammable nature of alcohols and potential eye irritation, robust personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are required to protect against splashes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. |
| Body Protection | A flame-resistant lab coat or coveralls should be worn over clothing that covers the legs.[4] |
| Footwear | Closed-toe shoes are mandatory. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is required to avoid inhalation of vapors.[2] |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is essential to ensure safety and maintain the isotopic purity of the compound.
Handling
-
Work Area Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Clear the work area of all ignition sources, including open flames, hot plates, and spark-producing equipment.[2][4]
-
Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) readily accessible.[4]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[4]
-
-
Compound Handling :
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture absorption, which can lead to hydrogen-deuterium exchange.
-
Use only non-sparking tools.[4]
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1][4]
-
Wash hands thoroughly after handling.[1]
-
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
For long-term storage, refrigeration at temperatures such as 4°C or -20°C is often recommended for deuterated compounds to maintain stability. Always refer to the manufacturer's specific storage recommendations if available.
Disposal Plan
All waste must be considered hazardous.
-
Waste Segregation :
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management :
-
Use a container compatible with flammable organic liquids.
-
Keep the waste container closed except when adding waste.
-
-
Final Disposal :
-
Dispose of the waste through a licensed hazardous waste disposal company.[4]
-
Follow all local, state, and federal regulations for the disposal of hazardous and deuterated chemical waste.
-
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
